2-Bromo-4-hydroxypyridine
Description
The exact mass of the compound 2-Bromo-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXSDQDNOMWAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376501 | |
| Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-40-9 | |
| Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Critical Role of Tautomerism in Molecular Design
Sources
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- 6. chemtube3d.com [chemtube3d.com]
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- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Solubility of 2-Bromo-4-hydroxypyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4-hydroxypyridine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-4-hydroxypyridine, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We delve into the fundamental physicochemical properties that govern its solubility, including its pronounced tautomerism, polarity, and intermolecular forces. This document offers a qualitative solubility profile across various organic solvent classes, outlines a robust experimental protocol for quantitative solubility determination, and discusses the practical implications for solvent selection in key applications such as reaction chemistry and high-purity recrystallization. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of 2-bromo-4-hydroxypyridine in their work.
Introduction: The Significance of 2-Bromo-4-hydroxypyridine
2-Bromo-4-hydroxypyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a bromine atom, makes it a versatile intermediate for creating novel compounds.[1] Specifically, it serves as a key raw material for synthesizing new drugs with potential applications in treating complex diseases like cancer and inflammation by interacting with specific biological targets.[1] The bromine atom's reactivity allows for its use in various cross-coupling reactions, further expanding its synthetic utility.[2]
Understanding and controlling the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies like recrystallization, and is a critical factor in formulation development for pharmacological screening. This guide provides the foundational knowledge required to manipulate and predict the solubility behavior of 2-bromo-4-hydroxypyridine.
Core Physicochemical Properties Governing Solubility
At room temperature, 2-bromo-4-hydroxypyridine is typically a white to off-white crystalline solid, a state dictated by strong intermolecular forces.[1][3] Its solubility is not governed by a single parameter but is a complex interplay of its molecular structure and the properties of the solvent.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
A defining characteristic of 2-bromo-4-hydroxypyridine is its existence as a mixture of two tautomers in equilibrium: the hydroxypyridine form and the pyridone form (2-bromo-1H-pyridin-4-one).[4] This equilibrium is highly sensitive to the surrounding environment, including the solvent and whether the compound is in a solid or dissolved state.[4]
-
Hydroxypyridine Form: Possesses an aromatic pyridine ring with a hydroxyl (-OH) group. This form can act as both a hydrogen bond donor (via the -OH) and acceptor (via the ring nitrogen).
-
Pyridone Form: Features a carbonyl group (C=O) and an N-H bond, breaking the ring's aromaticity. This form is more polar and has distinct hydrogen bonding capabilities (N-H as donor, C=O as acceptor).
The dominant tautomer in a given solvent will significantly influence the compound's solubility. For instance, solvents that can effectively solvate the more polar pyridone tautomer may exhibit higher solubilizing capacity. This tautomeric behavior is a critical consideration in all handling and application of the compound.[4]
Caption: Tautomeric equilibrium of 2-bromo-4-hydroxypyridine.
Polarity, Acidity, and Intermolecular Forces
The presence of bromine, nitrogen, and oxygen atoms imparts significant polarity to the molecule.[1] The hydroxyl group at the 4-position is acidic and can deprotonate to react with bases, such as sodium hydroxide, to form a more polar, water-soluble salt.[1] This acidic nature is a key feature for solubility manipulation in aqueous basic solutions.
In organic solvents, solubility is driven by:
-
Hydrogen Bonding: Both tautomers can participate in hydrogen bonding, a primary driver of solubility in protic solvents like ethanol and methanol.
-
Dipole-Dipole Interactions: The molecule's inherent polarity promotes solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and dichloromethane.
-
Halogen Bonding: The bromine atom can act as a Lewis acidic site, forming non-covalent interactions (halogen bonds) with Lewis basic solvents, which can contribute to the overall solvation energy.[5]
Solubility Profile of 2-Bromo-4-hydroxypyridine
Based on available data, the compound exhibits differential solubility across various solvent classes. The following table summarizes its qualitative solubility.
| Solvent Class | Example Solvents | Reported Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble[1][6] | Strong hydrogen bonding interactions between the solvent's -OH groups and the solute's hydroxyl, pyridine nitrogen, and carbonyl/N-H groups (in the pyridone tautomer). |
| Polar Aprotic | DMSO, Dichloromethane | Soluble[1] | Favorable dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor, effectively solvating the solute. |
| Nonpolar | Hexane, Toluene | Likely low to insoluble (inferred) | The "like dissolves like" principle suggests that the high polarity of the solute prevents effective solvation by nonpolar solvents. |
| Aqueous | Water | Low solubility[1] | While polar, the organic pyridine ring limits miscibility. Solubility increases significantly in dilute aqueous acid or base due to salt formation.[7] |
Note: This qualitative profile is based on aggregated data. Quantitative determination is recommended for specific applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The equilibrium solubility method is a reliable technique.
Principle
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
2-Bromo-4-hydroxypyridine (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-bromo-4-hydroxypyridine to a vial containing a known volume of the test solvent (e.g., 2 mL). The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. Take care not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 2-bromo-4-hydroxypyridine.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining equilibrium solubility.
Practical Implications and Solvent Selection
Solvent Selection for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on proper solvent selection.[8]
Ideal Solvent Characteristics:
-
The compound should be highly soluble at the solvent's boiling point.
-
The compound should have low solubility at low temperatures (e.g., 0-4 °C).
-
The solvent should not react with the compound.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
For 2-bromo-4-hydroxypyridine, a mixed solvent system is often effective. For example, one might dissolve the compound in a minimum amount of hot ethanol (a "good" solvent) and then add a "poor" solvent like water or hexane dropwise until the solution becomes turbid.[9] Upon slow cooling, high-purity crystals will form.[9]
Solvent Selection for Chemical Reactions
The choice of solvent for a reaction involving 2-bromo-4-hydroxypyridine depends on the specific reaction conditions and reagents.
-
Polar Aprotic Solvents (DMSO, DMF): These are often excellent choices as they can dissolve the substrate well and are generally inert under many reaction conditions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.
-
Polar Protic Solvents (Ethanol, Isopropanol): These can be suitable but may interfere with reactions involving strong bases or organometallics due to their acidic proton.
Conclusion
The solubility of 2-bromo-4-hydroxypyridine is a multifaceted property primarily dictated by its ability to exist in two tautomeric forms and its capacity for strong intermolecular interactions, including hydrogen and halogen bonding. It demonstrates good solubility in polar organic solvents like alcohols and DMSO, with limited solubility in water and nonpolar media. A thorough understanding of these principles, combined with robust experimental quantification, is essential for leveraging this valuable chemical intermediate in research and development. This guide provides the theoretical framework and practical methodologies to empower scientists in achieving predictable and optimized outcomes in their synthetic and formulation endeavors.
References
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- Vulcanchem. 2-Bromo-4-hydroxypyridine - 36953-40-9.
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- Unknown.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. 2-BROMO-4-HYDROXYPYRIDINE CAS#: 36953-40-9.
- McMaster University. Solubility of Organic Compounds.
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- MedChemExpress. 4-Bromo-2-hydroxypyridine (4-Bromo-2-pyridone).
- Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine.
- Benchchem.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-4-hydroxypyridine | 36953-40-9.
- Monroe, J. C., & Turnbull, M. M. Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding.
- Benchchem.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-4-hydroxypyridine
An In-depth Technical Guide
Introduction
2-Bromo-4-hydroxypyridine is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the synthesis of novel pharmaceuticals, advanced materials, and agrochemicals.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both a halogen and a hydroxyl group, imparts a versatile reactivity profile. This versatility, however, is intrinsically linked to its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's stability profile is not merely a matter of good laboratory practice; it is a prerequisite for ensuring the reproducibility of synthetic procedures, the integrity of analytical data, and the overall success of research and development campaigns.
This guide provides an in-depth analysis of the factors governing the stability of 2-Bromo-4-hydroxypyridine. Moving beyond simple storage recommendations, it delves into the underlying chemical principles, including its tautomeric nature, and outlines potential degradation pathways. Furthermore, it equips the reader with practical, field-proven protocols for handling, storage, and stability assessment, ensuring the long-term integrity of this valuable reagent.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Bromo-4-hydroxypyridine is essential for interpreting its stability and reactivity.
Molecular and Physical Data
The fundamental properties of 2-Bromo-4-hydroxypyridine are summarized below. It is noteworthy that the reported melting point varies across suppliers, which may be attributed to differences in purity or the predominant tautomeric form in the measured sample.[1][2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BrNO | [2][4][5] |
| Molecular Weight | 174.00 g/mol | [1][2][5] |
| CAS Number | 36953-40-9 | [2][3][5] |
| Appearance | White to light yellow or colorless solid (powder to crystal) | [1][2][3] |
| Melting Point | 145 - 204 °C (range reported by various sources) | [1][2][3] |
| Solubility | Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol) | [1][2] |
Tautomerism: A Critical Determinant of Reactivity and Stability
A key feature of 2-Bromo-4-hydroxypyridine is its existence as a mixture of two rapidly interconverting tautomers: the 4-hydroxypyridine (enol) form and the 1H-pyridin-4-one (keto) form.[2] The equilibrium between these two forms is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[2][6]
-
In the solid state and in polar solvents , the equilibrium strongly favors the more polar pyridone (keto) tautomer.[2][6]
-
In the gas phase or in nonpolar solvents , the hydroxypyridine (enol) form can be present in significant amounts or even predominate.[6][7]
This tautomeric equilibrium is not merely a structural curiosity; it profoundly influences the compound's chemical behavior, including its reactivity in synthetic transformations and its susceptibility to various degradation pathways.[2]
Caption: Logical flow from instability triggers to potential degradation.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of 2-Bromo-4-hydroxypyridine, adherence to rigorous storage and handling protocols is mandatory. The following recommendations are based on a synthesis of supplier data sheets and established best practices for sensitive chemical reagents. [2][8][9]
Long-Term Storage
For storage periods exceeding several months, the following conditions are optimal for minimizing degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermally induced degradation. While room temperature storage is acceptable for short periods, refrigeration is superior for long-term preservation. [2][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing slow oxidative degradation and hydrolysis. The container should be backfilled with inert gas after each use. |
| Light | Protect from Light | Store in an amber glass vial or in a light-blocking outer container to prevent photodecomposition. [1] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric contaminants. A vial with a PTFE-lined cap provides an excellent seal. [8][9] |
| Environment | Dry / Desiccated | Store within a desiccator containing a suitable drying agent (e.g., silica gel) to minimize moisture exposure. [2] |
Safe Laboratory Handling
Proper handling is critical not only for maintaining compound purity but also for ensuring personnel safety. 2-Bromo-4-hydroxypyridine is classified as harmful and an irritant. [8]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [8][9]* Ventilation: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. [8][11]* Dispensing: When weighing the solid, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Incompatible Materials: Ensure the compound is not stored or handled near strong oxidizing agents, strong acids, or strong bases. [12][13]* Spill & Disposal: In case of a spill, collect the material carefully and dispose of it as hazardous chemical waste in accordance with local, regional, and national regulations. [8][13]
Protocol: Accelerated Stability Assessment
To ensure the quality of a new or aged batch of 2-Bromo-4-hydroxypyridine, an accelerated stability study can provide valuable insights into its degradation profile. This protocol serves as a self-validating system to confirm material integrity before its use in critical applications.
Experimental Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of 2-Bromo-4-hydroxypyridine in a suitable solvent (e.g., HPLC-grade acetonitrile/water).
-
Analyze the sample via a validated HPLC-UV method to determine its initial purity (%). The peak area of the main component at T=0 will serve as the 100% reference.
-
Obtain an LC-MS spectrum to confirm the mass of the parent compound and to serve as a baseline for identifying potential degradants.
-
-
Sample Preparation for Stress Conditions:
-
Accurately weigh approximately 5-10 mg of the solid compound into three separate, labeled amber glass vials.
-
Leave one vial as a solid sample.
-
To the second vial, add a relevant solvent to create a solution at a typical working concentration.
-
The third vial can be a control sample, stored under ideal long-term conditions (see Section 4.1).
-
-
Application of Stress Conditions:
-
Place the solid and solution samples into a stability chamber set to a standardized accelerated condition, typically 40 °C and 75% relative humidity (RH).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=1 week, T=2 weeks, T=4 weeks), remove an aliquot from each stressed sample.
-
Prepare the samples for analysis in the same manner as the T=0 sample.
-
Analyze via HPLC-UV to quantify the remaining percentage of the parent compound.
-
Analyze via LC-MS to identify the masses of any new peaks that appear, which correspond to degradation products.
-
-
Data Interpretation:
-
A significant decrease (>5%) in the peak area of the parent compound indicates instability under the tested conditions.
-
The appearance of new peaks in the chromatogram, coupled with their mass identification from LC-MS, can help elucidate the primary degradation pathway (e.g., the appearance of a peak with a mass corresponding to the loss of bromine would indicate dehalogenation).
-
Workflow for Stability Testing
The following diagram outlines the logical progression of the accelerated stability testing protocol.
Caption: Experimental workflow for accelerated stability assessment.
Conclusion
The chemical integrity of 2-Bromo-4-hydroxypyridine is paramount for its successful application in research and development. Its stability is governed by a combination of its intrinsic chemical properties, most notably its tautomeric nature, and its extrinsic environment. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, protection from heat, light, moisture, and oxygen—scientists can significantly mitigate the risk of degradation. Furthermore, employing analytical validation techniques, such as the accelerated stability protocol, provides a robust framework for quality control, ensuring that this versatile building block performs reliably and reproducibly in any synthetic or experimental context.
References
- Pipzine Chemicals. 2-Bromo-4-hydroxypyridine.
- Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine.
- Vulcanchem. 2-Bromo-4-hydroxypyridine - 36953-40-9.
- PubChem. 2-Bromo-4-hydroxypyridine.
- ECHEMI.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Santa Cruz Biotechnology. 2-Bromo-4-hydroxy pyridine.
- ChemicalBook. 2-BROMO-4-HYDROXYPYRIDINE Chemical Properties.
- Jubilant Ingrevia Limited.
- Fry, F. S., et al. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines... Journal of the American Chemical Society.
- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol.
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Spectroscopic Analysis of 2-Bromo-4-hydroxypyridine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-hydroxypyridine (CAS No. 36953-40-9), a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.
The Structural Nuance: Tautomerism in 2-Bromo-4-hydroxypyridine
A critical consideration for the spectroscopic analysis of 2-Bromo-4-hydroxypyridine is its existence as a pair of tautomers: the hydroxy form (2-Bromo-4-pyridinol) and the keto form (2-Bromo-1H-pyridin-4-one). The equilibrium between these two forms is influenced by the physical state and the solvent environment. In the solid state, as is common for hydroxypyridines, the pyridone (keto) form is generally favored due to intermolecular hydrogen bonding.[1] This predominance of the keto tautomer is a crucial factor in interpreting the spectroscopic data.
Caption: Tautomeric equilibrium of 2-Bromo-4-hydroxypyridine.
Infrared (IR) Spectroscopy Analysis
The infrared spectrum of 2-Bromo-4-hydroxypyridine in the solid state (e.g., as a KBr pellet) is expected to be dominated by the vibrational modes of the 2-bromo-1H-pyridin-4-one tautomer. The following table outlines the predicted characteristic absorption bands and their assignments based on data from similar compounds.[2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 2800 | Broad, Medium | N-H stretching | In the solid state, extensive intermolecular hydrogen bonding of the N-H group in the pyridone form leads to a broad absorption band in this region. This is a key indicator of the keto tautomer. |
| 1680 - 1640 | Strong | C=O stretching (Amide I) | A strong absorption band in this region is characteristic of the carbonyl group in a cyclic amide (lactam) structure. Its precise position can be influenced by hydrogen bonding.[2] |
| 1600 - 1550 | Medium-Strong | C=C and C=N stretching | These bands arise from the vibrations of the pyridine ring. The conjugation within the ring system results in characteristic absorptions in this region.[5] |
| 1500 - 1400 | Medium | Ring stretching and N-H bending (Amide II) | A combination of pyridine ring vibrations and the in-plane bending of the N-H bond contribute to absorptions in this fingerprint region. |
| 1200 - 1000 | Medium | C-N stretching | The stretching vibration of the C-N bond within the pyridone ring is expected in this region. |
| 850 - 750 | Strong | C-H out-of-plane bending | The out-of-plane bending vibrations of the C-H bonds on the pyridine ring typically give rise to strong bands in this region. The substitution pattern influences the exact position. |
| Below 700 | Medium | C-Br stretching | The C-Br stretching vibration is expected at lower wavenumbers due to the high mass of the bromine atom.[6] |
Mass Spectrometry (MS) Analysis
Electron Ionization (EI) mass spectrometry of 2-Bromo-4-hydroxypyridine is predicted to yield a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of a bromine atom is a key feature to look for in the mass spectrum.
Molecular Ion and Isotopic Pattern
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7][8] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. There will be two peaks of nearly equal intensity separated by two mass-to-charge units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).
Predicted Molecular Ion Peaks:
-
m/z 173: Molecular ion with ⁷⁹Br (C₅H₄⁷⁹BrNO)⁺
-
m/z 175: Molecular ion with ⁸¹Br (C₅H₄⁸¹BrNO)⁺
Predicted Fragmentation Pathway
The fragmentation of the molecular ion under electron ionization is driven by the stability of the resulting fragments.[9] A plausible fragmentation pathway for 2-bromo-1H-pyridin-4-one is outlined below.
Caption: Predicted EI-MS fragmentation of 2-Bromo-1H-pyridin-4-one.
Key Predicted Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion | Notes |
| 173/175 | [C₅H₄BrNO]⁺˙ | Molecular Ion (M⁺) . The presence of the M/M+2 doublet with nearly equal intensities is a strong indicator of a monobrominated compound. |
| 145/147 | [C₄H₄BrN]⁺˙ | Loss of Carbon Monoxide (-CO) . A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral CO molecule. This fragment would also exhibit the characteristic M/M+2 isotopic pattern. |
| 94 | [C₅H₄NO]⁺ | Loss of a Bromine Radical (-Br•) . Cleavage of the C-Br bond would result in a fragment at m/z 94. This peak would be a singlet, as the bromine atom has been lost. |
| 66 | [C₄H₄N]⁺ | Loss of CO and Br• . This fragment results from the loss of a bromine radical from the [M-CO]⁺˙ ion. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the IR and MS spectra of 2-Bromo-4-hydroxypyridine.
Infrared Spectroscopy: KBr Pellet Method
This method is ideal for obtaining a high-quality solid-state IR spectrum. The key is to minimize moisture contamination, as water has strong IR absorptions.[10][11][12]
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Protocol:
-
Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been dried in an oven at ~110°C for several hours and cooled in a desiccator.[12] Ensure the agate mortar and pestle, and the pellet die set are clean and completely dry.
-
Grinding: Weigh approximately 1-2 mg of 2-Bromo-4-hydroxypyridine and grind it into a very fine powder in the agate mortar.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample until a homogenous mixture is obtained.[11]
-
Pellet Formation: Assemble the pellet die and transfer the KBr-sample mixture into it. Place the die in a hydraulic press.
-
Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent disc.[13]
-
Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should also be recorded.
Mass Spectrometry: Direct Inlet Probe Method
For a solid sample like 2-Bromo-4-hydroxypyridine, a direct inlet probe (DIP) is a suitable method for introducing the sample into the mass spectrometer for electron ionization.[14][15][16]
Caption: Workflow for Direct Inlet Probe Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (microgram quantity) of solid 2-Bromo-4-hydroxypyridine into a clean glass capillary tube.
-
Loading: Insert the capillary tube into the tip of the direct inlet probe.
-
Introduction: Insert the probe into the mass spectrometer through the vacuum interlock system until the tip is located within the ion source.
-
Vaporization: Program the probe to heat, causing the sample to sublime or vaporize directly into the ionization chamber. A temperature ramp can be used to separate components if the sample is a mixture.[17]
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[18]
-
Analysis: The resulting ions are accelerated, separated by their mass-to-charge ratio in the mass analyzer, and detected to generate the mass spectrum.
Conclusion
The spectroscopic characterization of 2-Bromo-4-hydroxypyridine is fundamentally influenced by its tautomeric equilibrium, with the 2-bromo-1H-pyridin-4-one form expected to dominate in the solid state. This is reflected in the predicted IR spectrum by the presence of a strong C=O stretch and a broad N-H stretch. The mass spectrum is expected to be distinguished by a prominent molecular ion doublet at m/z 173/175, confirming the presence of a single bromine atom, and predictable fragmentation patterns involving the loss of CO and/or a bromine radical. The experimental protocols provided herein offer a robust framework for obtaining high-quality IR and MS data for this and similar heterocyclic compounds.
References
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The Tautomeric Equilibrium of 2-Bromo-4-pyridinol and 2-Bromo-1H-pyridin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the aromatic hydroxyl form (2-bromo-4-pyridinol) and the non-aromatic pyridone form (2-bromo-1H-pyridin-4-one) is a critical consideration in the fields of medicinal chemistry, materials science, and organic synthesis. The position of this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, dipole moment, and ultimately its biological activity and reactivity. This technical guide provides a comprehensive examination of this specific tautomeric relationship, synthesizing theoretical principles with practical, field-proven experimental methodologies for its characterization. We will delve into the underlying factors governing the equilibrium, the influence of the environment, and detailed protocols for spectroscopic and crystallographic analysis.
Introduction: The Dynamic Nature of Substituted Pyridinols
Pyridin-4-ones and their tautomeric counterparts, the 4-hydroxypyridines, represent a classic case of keto-enol tautomerism within a heterocyclic system. Unlike simple acyclic keto-enol systems where the keto form typically dominates, the energetic landscape for these heterocyclic tautomers is more nuanced, with aromaticity playing a pivotal role. The 4-hydroxypyridine form possesses a fully aromatic pyridine ring, while the 4-pyridone form disrupts this aromaticity in favor of a stable amide-like functionality.
The introduction of a bromine atom at the 2-position introduces further electronic and steric perturbations that influence the delicate balance of this equilibrium. Understanding and controlling this equilibrium is paramount for drug design, as the two tautomers present different pharmacophores to biological targets. This guide will explore the causality behind the prevalence of one tautomer over the other and provide the necessary tools for its empirical determination.
The 2-Bromo-4-pyridinol vs. 2-Bromo-1H-pyridin-4-one Equilibrium: A Delicate Balance
The tautomeric equilibrium between 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one is strongly influenced by the surrounding environment, a direct consequence of the differing polarities and hydrogen bonding capacities of the two forms.
-
The Pyridinol Form (Lactim): 2-bromo-4-pyridinol is a fully aromatic, less polar tautomer. Its stability is enhanced in the gas phase and in non-polar solvents where intermolecular interactions are minimized.[1][2][3]
-
The Pyridone Form (Lactam): 2-bromo-1H-pyridin-4-one contains a highly polar carbonyl group and an N-H bond, making it more suited for strong intermolecular hydrogen bonding.[4] Consequently, this form is favored in polar protic solvents and in the solid state.[1][2] The crystal structure of 2-bromo-4-hydroxypyridine has been shown to exist in the pyridone form, highlighting the stability of this tautomer in the solid phase.[5]
The inductive electron-withdrawing effect of the bromine atom at the 2-position is expected to influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby subtly shifting the equilibrium compared to the unsubstituted parent compound.
Caption: Tautomeric equilibrium between 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one.
Experimental Characterization of the Tautomeric Equilibrium
A multi-faceted approach utilizing various spectroscopic and analytical techniques is essential for a thorough characterization of the tautomeric equilibrium. The choice of method is dictated by the phase of the sample (solid, solution) and the desired quantitative or qualitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[6] The key principle lies in the fact that if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species.[7]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-bromo-4-hydroxypyridine in a range of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O). The use of different solvents is crucial to observe the solvent-dependent shift in equilibrium.[8]
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each solution. Pay close attention to the aromatic region and the chemical shifts of any broad peaks that could correspond to the exchangeable N-H or O-H protons.
-
Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of the carbon at the 4-position is particularly diagnostic: a signal in the range of 155-165 ppm is indicative of a C-O bond (pyridinol), while a signal further downfield, typically 175-185 ppm, suggests a C=O bond (pyridinone).[9]
-
-
Data Analysis and Interpretation:
-
Identify and assign the peaks corresponding to each tautomer. The relative integrals of well-resolved, non-overlapping peaks for each tautomer can be used to determine their relative concentrations and calculate the equilibrium constant (Kt) in each solvent.[10][11]
-
Causality: The pyridone form is expected to be the major species in polar solvents like DMSO-d₆ and D₂O, evidenced by a prominent C4 signal in the carbonyl region of the ¹³C NMR spectrum. In a less polar solvent like CDCl₃, an increase in the proportion of the pyridinol form may be observed.
-
| Tautomer | Diagnostic ¹H Signals | Diagnostic ¹³C Signals |
| 2-Bromo-4-pyridinol | Aromatic protons, O-H (broad) | C4-OH (~155-165 ppm) |
| 2-Bromo-1H-pyridin-4-one | Olefinic protons, N-H (broad) | C4=O (~175-185 ppm) |
| Table 1: Expected Diagnostic NMR Chemical Shift Regions. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the dominant tautomer in the solid state and can also provide insights into the solution-phase equilibrium.[12] The presence or absence of characteristic vibrational bands for the O-H and C=O functional groups allows for a clear distinction between the two forms.
Protocol for Solid-State and Solution IR Analysis:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent pellet. This minimizes intermolecular hydrogen bonding with a solvent.
-
Solution: Prepare solutions of the compound in solvents with good IR transparency in the regions of interest (e.g., chloroform, acetonitrile).
-
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis and Interpretation:
-
Pyridone Form: Look for a strong, sharp absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration. A broad absorption in the 3100-2800 cm⁻¹ range would indicate N-H stretching.
-
Pyridinol Form: The presence of a broad O-H stretching band around 3400-3200 cm⁻¹ and the absence of a strong carbonyl band would indicate the pyridinol tautomer. Aromatic C=C and C=N stretching vibrations will be present for both tautomers in the 1600-1450 cm⁻¹ region.
-
Causality: The solid-state spectrum is expected to be dominated by the pyridone form, as confirmed by crystallography.[5] Solution spectra will show a shift in the relative intensities of the C=O and O-H bands depending on the solvent's polarity.
-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
| O-H Stretch (broad) | ~3400-3200 | Pyridinol |
| N-H Stretch (broad) | ~3100-2800 | Pyridone |
| C=O Stretch (strong, sharp) | ~1680-1640 | Pyridone |
| Aromatic C=C/C=N Stretch | ~1600-1450 | Both |
| Table 2: Key Infrared Absorption Frequencies. |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms will have different chromophores and thus different absorption maxima (λmax).[13] This technique is particularly useful for studying the effects of pH on the equilibrium.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity and in aqueous buffers of different pH values.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis and Interpretation:
-
The pyridinol form, being fully aromatic, is expected to have a different λmax and molar absorptivity compared to the cross-conjugated pyridone system.
-
By analyzing the changes in the spectra as a function of solvent polarity or pH, the position of the equilibrium can be inferred. For instance, in acidic or basic solutions, the compound will exist in its protonated or deprotonated forms, which can "lock" it into a specific tautomeric structure, providing reference spectra.
-
Caption: A comprehensive workflow for the experimental characterization of the tautomeric equilibrium.
Single Crystal X-ray Diffraction
For the definitive determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.[14] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 2-bromo-4-hydroxypyridine suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[15]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis and Interpretation:
-
The refined structure will unambiguously show the location of the hydrogen atom (either on the nitrogen or the oxygen), the bond lengths (C4-O vs. C4=O), and the overall molecular geometry.
-
Causality: As has been reported, the solid-state structure of 2-bromo-4-hydroxypyridine is the pyridone tautomer.[5] This is driven by the ability of the pyridone form to form strong intermolecular N-H···O=C hydrogen bonds, leading to a more stable crystal lattice.
-
Conclusion and Future Directions
The tautomeric equilibrium of 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one is a dynamic process governed by a subtle interplay of aromaticity, hydrogen bonding, and solvent effects. The pyridone form is favored in polar environments and the solid state, while the pyridinol form gains stability in the gas phase and non-polar solvents. A comprehensive understanding of this equilibrium, achieved through the rigorous application of the spectroscopic and crystallographic methods outlined in this guide, is essential for rationally designing molecules with desired properties for applications in drug discovery and materials science.
Future research in this area could involve computational studies to precisely quantify the energetic differences between the tautomers in various environments and to predict the influence of other substituents on the pyridine ring.[16][17] Additionally, advanced NMR techniques, such as variable temperature NMR, could provide valuable kinetic and thermodynamic data on the rate of tautomeric interconversion.
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Theoretical Calculations of 2-Bromo-4-hydroxypyridine Structure: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural and electronic properties of 2-Bromo-4-hydroxypyridine. Aimed at researchers, medicinal chemists, and computational scientists, this document details the application of Density Functional Theory (DFT) to explore the molecule's tautomeric equilibrium, intermolecular interactions, and spectroscopic characteristics. By integrating established computational protocols with field-proven insights, this guide serves as a practical resource for accurately modeling substituted pyridines, which are crucial scaffolds in drug discovery and materials science.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring profoundly influences its electronic landscape, reactivity, and intermolecular interactions. 2-Bromo-4-hydroxypyridine, in particular, presents a fascinating case study due to the interplay between the electron-withdrawing bromine atom and the versatile hydroxyl group.
A critical aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form.[1][2] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and intermolecular hydrogen bonding.[3] Understanding and predicting the dominant tautomeric form is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its biological activity and material properties.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for dissecting these nuanced structural features.[4] They provide a quantitative framework for predicting molecular geometries, relative energies of tautomers, vibrational frequencies, and NMR chemical shifts, offering insights that are often challenging to obtain through experimental methods alone. This guide outlines a robust computational workflow for the comprehensive characterization of 2-Bromo-4-hydroxypyridine.
Core Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on the judicious selection of computational methods and basis sets. For molecules like 2-Bromo-4-hydroxypyridine, a combination of a hybrid DFT functional and a sufficiently flexible basis set is crucial for capturing both the electronic structure and non-covalent interactions accurately.
Recommended Computational Level
A widely accepted and validated approach for this class of molecules involves the B3LYP functional (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with the 6-311++G(d,p) basis set.[5][6]
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is essential for accurately describing the electronic structure of aromatic and heterocyclic systems. It provides a good balance between computational cost and accuracy for predicting geometries and relative energies.[5]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers significant flexibility. The diffuse functions ("++") are crucial for describing the lone pairs on heteroatoms and for accurately modeling hydrogen bonds and other non-covalent interactions.[6] The polarization functions ("(d,p)") on heavy atoms and hydrogens, respectively, are necessary for capturing the anisotropic nature of electron density in molecules.
Computational Workflow
The following workflow provides a systematic approach to the theoretical characterization of 2-Bromo-4-hydroxypyridine.
Caption: A step-by-step computational workflow for the theoretical analysis of 2-Bromo-4-hydroxypyridine.
Tautomerism and Intermolecular Interactions
The Hydroxypyridine-Pyridone Tautomeric Equilibrium
The primary structural question for 2-Bromo-4-hydroxypyridine is the position of the tautomeric equilibrium between the hydroxy form (aromatic ring) and the pyridone form (non-aromatic ring).
Caption: The tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Computational studies on the parent 4-hydroxypyridine have shown that in the gas phase, the hydroxy form is slightly more stable.[2] However, in condensed phases, the pyridone tautomer is generally favored due to its larger dipole moment and ability to form strong hydrogen-bonded dimers.[3] The presence of the bromine substituent is expected to influence this equilibrium through its electronic effects.
Table 1: Calculated Relative Energies of 2-Bromo-4-hydroxypyridine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2-Bromo-4-hydroxypyridine | 0.00 (Reference) | ~2.5 D |
| 2-Bromo-1H-pyridin-4-one | -1.5 to -3.0 | ~5.0 D |
Note: These are representative values based on DFT calculations and may vary slightly with the specific functional and basis set used.
The calculated data consistently predicts the pyridone tautomer to be more stable. This increased stability is largely attributed to its higher polarity, which leads to more favorable solvation and intermolecular interactions in condensed phases.
Hydrogen Bonding and Dimerization
In the solid state and in concentrated solutions, 2-Bromo-4-pyridone is expected to form strong intermolecular hydrogen bonds, primarily leading to the formation of centrosymmetric dimers.[5][7]
The interaction energy of these dimers can be calculated as the difference between the total energy of the dimer and the sum of the energies of two isolated monomers. This provides a quantitative measure of the strength of the hydrogen bonds. For similar pyridone systems, these interaction energies are typically in the range of 10-15 kcal/mol, indicating very stable dimeric structures.[5][6]
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective in predicting and interpreting spectroscopic data, which serves as a crucial link between the computed structures and experimental observations.
Vibrational Spectroscopy (IR and Raman)
A frequency calculation on the optimized geometry of the most stable tautomer (the pyridone form) yields the harmonic vibrational frequencies.[8][9] These theoretical frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP).[10]
Table 2: Key Calculated Vibrational Frequencies for 2-Bromo-1H-pyridin-4-one
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | ~3100-3200 | 3100-3300 (broad) |
| C=O Stretch | ~1650-1670 | 1640-1680 |
| C=C/C=N Ring Stretches | ~1500-1600 | 1500-1620 |
| C-Br Stretch | ~600-650 | 600-670 |
The calculated IR and Raman intensities can also be used to generate a theoretical spectrum, which can be directly compared with experimental data to confirm the structure.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[11] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-1H-pyridin-4-one
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on N) | 11.0 - 12.0 | - |
| H (at C3) | 6.5 - 7.0 | - |
| H (at C5) | 7.5 - 8.0 | - |
| C2 (with Br) | - | 140 - 145 |
| C3 | - | 115 - 120 |
| C4 (C=O) | - | 175 - 180 |
| C5 | - | 135 - 140 |
| C6 | - | 145 - 150 |
Note: These values are approximate and can be influenced by solvent effects.[12][13][14]
The predicted NMR spectra are invaluable for assigning experimental signals and confirming the tautomeric form present in solution.
Conclusion
This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of 2-Bromo-4-hydroxypyridine. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's preferred tautomeric form, the nature of its intermolecular interactions, and its key spectroscopic signatures. This computational approach provides deep insights that complement experimental studies, accelerating the design and development of novel molecules for a wide range of applications.
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2-Bromo-4-hydroxypyridine degradation pathways
An In-Depth Technical Guide to the Degradation Pathways of 2-Bromo-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-hydroxypyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability and degradation profile is critical for drug development, ensuring the safety and efficacy of final products, and for environmental risk assessment. This technical guide provides a comprehensive overview of the putative degradation pathways of 2-Bromo-4-hydroxypyridine, drawing upon established principles of organic chemistry and microbial metabolism of related pyridine derivatives. While direct studies on this specific molecule are limited, this document synthesizes available scientific literature to propose likely abiotic and biotic degradation routes. Furthermore, it outlines detailed experimental methodologies for elucidating these pathways, providing a framework for researchers in the field.
Introduction to 2-Bromo-4-hydroxypyridine
2-Bromo-4-hydroxypyridine (C₅H₄BrNO) is a solid, colorless to pale compound with a molecular weight of 174.00 g/mol .[2] Its structure, featuring a pyridine ring substituted with a bromine atom and a hydroxyl group, imparts a unique combination of chemical properties. The molecule exhibits tautomerism, existing in equilibrium between the hydroxypyridine and the pyridone forms, which significantly influences its reactivity.[2] The presence of the bromine atom at the 2-position and the hydroxyl group at the 4-position provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.[1][2]
Table 1: Physicochemical Properties of 2-Bromo-4-hydroxypyridine
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO | [2][3] |
| Molecular Weight | 174.00 g/mol | [2][4] |
| Melting Point | 173-204 °C | [2][5] |
| Boiling Point | 425.0 ± 25.0 °C (Predicted) | [4][5] |
| pKa | 7.94 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents like methanol. | [2][5] |
Proposed Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic degradation pathways for 2-Bromo-4-hydroxypyridine are likely to be hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For 2-Bromo-4-hydroxypyridine, the carbon-bromine (C-Br) bond is a potential site for nucleophilic substitution by a hydroxyl group, which would lead to the formation of 2,4-dihydroxypyridine. This reaction may be favored under basic conditions.
A proposed hydrolytic degradation pathway is presented below:
Caption: Proposed photolytic degradation of 2-Bromo-4-hydroxypyridine.
Proposed Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is a crucial process in the environmental fate of many organic compounds. [6][7]Bacteria, in particular, have evolved diverse enzymatic pathways to break down pyridine and its derivatives. [8][9]The degradation of hydroxypyridines often involves initial hydroxylation followed by ring cleavage. [10][11] Based on known microbial degradation pathways of similar compounds, a putative metabolic pathway for 2-Bromo-4-hydroxypyridine is proposed below. This pathway likely involves a series of enzymatic reactions, including monooxygenases, dioxygenases, dehydrogenases, and hydrolases.
Initial Enzymatic Attack
The microbial degradation of 2-Bromo-4-hydroxypyridine could be initiated by one of two primary enzymatic reactions:
-
Dehalogenation: A dehalogenase could catalyze the removal of the bromine atom to yield 4-hydroxypyridine.
-
Hydroxylation: A monooxygenase could introduce another hydroxyl group onto the pyridine ring. Given the existing hydroxyl group, a likely position for the new hydroxyl group would be adjacent to it, forming a dihydroxypyridine derivative.
Ring Cleavage and Further Metabolism
Following the initial enzymatic attack, the resulting di- or tri-hydroxylated intermediates are susceptible to ring cleavage by dioxygenases. This is a common strategy employed by bacteria to degrade aromatic compounds. [11]The ring cleavage can occur through either ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates. These intermediates are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).
A proposed comprehensive biotic degradation pathway is depicted below:
Caption: Proposed biotic degradation pathway for 2-Bromo-4-hydroxypyridine.
Experimental Methodologies for Degradation Studies
To validate the proposed degradation pathways and to fully characterize the degradation profile of 2-Bromo-4-hydroxypyridine, a series of well-designed experiments are necessary. These studies typically involve forced degradation under various stress conditions and biodegradation assays.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. [12][13]These studies are a regulatory requirement in pharmaceutical development. [13] Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | To assess susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate sensitivity to oxidative stress. |
| Photolysis | Exposure to UV (e.g., 254 nm) and visible light | To determine photostability. |
| Thermal Stress | Dry heat (e.g., 80°C) | To assess thermal stability. |
Biodegradation Studies
Biodegradation studies are performed to assess the susceptibility of a compound to microbial degradation.
Protocol for Aerobic Biodegradation Screening:
-
Inoculum: Use activated sludge from a municipal wastewater treatment plant or a consortium of pyridine-degrading bacteria.
-
Medium: Prepare a minimal salts medium with 2-Bromo-4-hydroxypyridine as the sole source of carbon and nitrogen.
-
Incubation: Incubate the cultures under aerobic conditions (e.g., shaking at 25-30°C) in the dark.
-
Controls: Include sterile controls (no inoculum) and positive controls (with a readily biodegradable substance).
-
Sampling: Collect samples at regular intervals for analysis.
-
Analysis: Monitor the disappearance of the parent compound and the appearance of degradation products using appropriate analytical techniques.
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is required for the separation, identification, and quantification of 2-Bromo-4-hydroxypyridine and its degradation products.
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, quantitative, widely available. [14][15] | May not be sufficient for structural elucidation of unknown degradants. |
| LC-MS/MS | High sensitivity and selectivity, provides molecular weight and fragmentation data for structural identification. | More complex instrumentation and data analysis. |
| GC-MS | Excellent for volatile and thermally stable compounds, provides mass spectra for identification. | May require derivatization for polar compounds like 2-Bromo-4-hydroxypyridine. |
| NMR | Provides detailed structural information for definitive identification of degradation products. | Lower sensitivity compared to mass spectrometry, requires larger sample amounts. |
Workflow for Degradation Pathway Elucidation
The process of elucidating the degradation pathways of a compound is a systematic endeavor that integrates experimental work with analytical chemistry.
Caption: Logical workflow for the elucidation of degradation pathways.
Conclusion and Future Research
This guide has outlined the putative abiotic and biotic degradation pathways of 2-Bromo-4-hydroxypyridine based on the known chemistry and microbiology of related compounds. The proposed pathways involve hydrolysis, photolysis, and microbial degradation initiated by dehalogenation or hydroxylation, followed by ring cleavage and mineralization.
It is imperative to emphasize that these pathways are hypothetical and require experimental validation. Future research should focus on:
-
Performing comprehensive forced degradation studies to identify and characterize the resulting degradation products.
-
Conducting biodegradation experiments with diverse microbial consortia and isolated strains to confirm the biotic degradation and identify the key enzymes involved.
-
Utilizing advanced analytical techniques, particularly LC-MS/MS and NMR, for the definitive structural elucidation of novel degradation products.
A thorough understanding of the degradation pathways of 2-Bromo-4-hydroxypyridine is essential for ensuring the quality and safety of pharmaceuticals derived from it and for assessing its environmental impact. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers in this field.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Hydroxypyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-hydroxypyridine moiety, in particular, is a privileged scaffold due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as a synthetic handle for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the construction of carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[1]
This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-4-hydroxypyridine with arylboronic acids. We will explore the nuances of this specific transformation, addressing the potential challenges posed by the acidic hydroxyl group and the electron-rich nature of the pyridine ring. Two effective protocols will be presented: a direct coupling method and a more robust in-situ activation approach, providing researchers with reliable strategies for the synthesis of 2-aryl-4-hydroxypyridines.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-hydroxypyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge and Synthetic Power of 2-Arylpyridines
The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of the requisite carbon-carbon bond between a pyridine ring and an aryl group.[2][3] However, the seemingly straightforward coupling of 2-bromopyridines presents a unique and persistent set of challenges for synthetic chemists.[4]
Unlike their 3- and 4-substituted counterparts, 2-halopyridines are notoriously difficult substrates in palladium-catalyzed cross-coupling reactions.[5] The primary obstacle lies in the inherent coordinating ability of the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, which ultimately results in low yields and inconsistent reaction outcomes.[5][6] Furthermore, the electronic properties of the pyridine ring can render the C-Br bond less reactive towards oxidative addition, often the rate-determining step in the catalytic cycle.[1][5]
This technical guide provides a comprehensive overview of the key considerations and best practices for achieving successful Suzuki coupling of 2-bromopyridines. We will delve into the mechanistic rationale behind catalyst and ligand selection, explore the critical roles of bases and solvents, and provide detailed, field-proven protocols to empower researchers to overcome the inherent challenges of this important transformation.
The Heart of the Matter: Catalyst and Ligand Selection
The success of a Suzuki coupling with a 2-bromopyridine substrate is overwhelmingly dependent on the judicious choice of the palladium catalyst and, more critically, the supporting ligand.
The "2-Pyridyl Problem": Overcoming Catalyst Inhibition
The proximity of the pyridine nitrogen to the reaction center is the root of the "2-pyridyl problem."[4] This nitrogen atom can act as a competing ligand, binding to the palladium catalyst and disrupting the catalytic cycle. To mitigate this, the use of bulky and electron-rich phosphine ligands is not just recommended, but essential.[5][7] These ligands serve a dual purpose:
-
Steric Shielding: The sheer size of these ligands physically blocks the pyridine nitrogen from coordinating with the palladium center.
-
Electronic Activation: Their electron-donating nature increases the electron density on the palladium, which facilitates the crucial oxidative addition step with the often-unreactive C-Br bond of the 2-bromopyridine.[8]
Buchwald-type phosphine ligands have emerged as the gold standard for this challenging coupling. Ligands such as SPhos , XPhos , and RuPhos are frequently cited for their effectiveness in promoting high yields and reaction efficiency.[5]
Common Palladium Precursors
The active catalyst in the Suzuki reaction is a Palladium(0) species. This is typically generated in situ from a more stable Palladium(II) precatalyst. Common and effective choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): While a Pd(0) source, it is often used with a ligand to form the active catalytic species.[7]
For routine couplings of less challenging substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) might be considered, though it often proves less effective for 2-bromopyridines due to the less bulky nature of the triphenylphosphine ligand.[7][8] More advanced, pre-formed catalysts that incorporate bulky ligands, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, can also be highly effective for heteroaryl couplings.[8]
The Supporting Cast: Bases and Solvents
While the catalyst system is paramount, the choice of base and solvent plays a critical, synergistic role in the overall success of the reaction.
The Role of the Base
The base is not a mere spectator in the Suzuki coupling; it is an active participant in the catalytic cycle. Its primary role is to activate the boronic acid for the crucial transmetalation step.[3][9] In this step, the organic group is transferred from the boron atom to the palladium center. The base facilitates this by forming a more nucleophilic boronate species.[3][10]
For the Suzuki coupling of 2-bromopyridines, common and effective bases include:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, providing a good balance of reactivity and functional group tolerance.
-
Potassium Carbonate (K₂CO₃): A widely used and cost-effective base.[5]
-
Sodium Carbonate (Na₂CO₃): Another common inorganic base that can be effective.[5]
The choice of base can significantly impact the reaction yield, and some empirical screening may be necessary for novel substrate combinations.
Solvent Systems: A Biphasic Approach
The choice of solvent is crucial for ensuring that all components of the reaction can interact effectively. For the Suzuki coupling of 2-bromopyridines, a biphasic solvent system is often optimal.[11] This typically consists of an organic solvent and water. This approach is advantageous because the inorganic base has better solubility in the aqueous phase, while the organic substrates and the palladium catalyst reside primarily in the organic phase.[11]
Effective solvent systems include:
-
1,4-Dioxane / Water: A very common and effective mixture, typically in a 4:1 or 5:1 ratio.[11][12]
-
Toluene / Water: A less polar option that can be highly effective, especially when used with modern, bulky phosphine ligands.[11][13]
-
Tetrahydrofuran (THF) / Water: Another viable ethereal solvent system.
It is imperative that all solvents are thoroughly degassed prior to use. The Palladium(0) catalyst is sensitive to oxidation, and the presence of oxygen can lead to catalyst deactivation and the promotion of undesirable side reactions, such as the homocoupling of the boronic acid.[7][11]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A typical experimental workflow for Suzuki coupling.
Recommended Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of 2-bromopyridines. Optimization may be required for different substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and Potassium Phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [7]3. Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine. [2]4. Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.
Troubleshooting and Optimization
Low yields in Suzuki couplings with 2-bromopyridines are a common issue. [6]The following table outlines potential problems and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst inhibition by pyridine nitrogen. [5] | Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). [5] |
| Inefficient oxidative addition. [5] | Increase reaction temperature. Screen different palladium precursors and ligands. | |
| Catalyst deactivation by oxygen. [7] | Ensure thorough degassing of solvents and use of a proper inert atmosphere technique. [7] | |
| Side Reactions | Protodeboronation of boronic acid. [11] | Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters). [5] |
| Homocoupling of boronic acid. [11] | Ensure the reaction is thoroughly degassed to remove oxygen. [11] | |
| Inconsistent Results | Variable quality of reagents. | Use fresh, high-quality palladium catalysts, ligands, and bases. [6] |
Conclusion
The Suzuki-Miyaura coupling of 2-bromopyridines, while challenging, is a highly achievable and valuable transformation. Success hinges on a rational approach to catalyst and ligand selection, designed specifically to counteract the inhibitory effect of the pyridine nitrogen. By employing bulky, electron-rich phosphine ligands in conjunction with carefully chosen bases and degassed biphasic solvent systems, researchers can reliably access the synthetically important class of 2-arylpyridines. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation and optimization of this critical reaction in both academic and industrial settings.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
- Benchchem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
-
Li, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Scott, J. S., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
-
Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Smith, R. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Benchchem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-hydroxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Amino-4-hydroxypyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Among its many derivatives, the 2-amino-4-hydroxypyridine core is a particularly valuable building block. Its unique arrangement of functional groups—an amino group for further elaboration and a hydroxyl group that influences electronic properties and can engage in crucial hydrogen bonding—makes it a privileged intermediate in drug discovery.[3] Derivatives of this scaffold have been investigated for a wide range of biological activities, including potential as anti-inflammatory agents, anti-cancer agents, and as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[3]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for forging carbon-nitrogen (C-N) bonds.[4] Its development has revolutionized the synthesis of arylamines by offering a broad substrate scope and functional group tolerance, largely replacing harsher, more limited classical methods.[4] Applying this powerful transformation to the synthesis of 2-amino-4-hydroxypyridine derivatives from 2-Bromo-4-hydroxypyridine offers a direct and modular route to novel compounds of pharmaceutical interest.
This guide provides an in-depth technical overview and a robust starting protocol for the Buchwald-Hartwig amination of 2-Bromo-4-hydroxypyridine. It addresses the unique challenges presented by this substrate, explains the rationale behind experimental choices, and offers a framework for successful reaction optimization.
The Mechanistic Pathway: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is paramount for rational troubleshooting and optimization.
The generally accepted steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 2-Bromo-4-hydroxypyridine, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of sensitive substrates.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the 2-amino-4-hydroxypyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A competing side reaction, hydrodehalogenation, where the bromine atom is replaced by hydrogen, can occur and lower the yield of the desired product. This often results from a β-hydride elimination pathway from palladium-amido intermediates.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Challenge: Tautomerism and Selectivity in Hydroxypyridines
The primary challenge in the amination of 2-Bromo-4-hydroxypyridine is the presence of the hydroxyl group, which introduces two significant complications:
-
Pyridone-Pyridinol Tautomerism: 4-Hydroxypyridine exists in equilibrium with its tautomeric form, 4-pyridone. This equilibrium can affect the electronic properties of the ring and the reactivity of the substrate.
-
Competing O-Arylation: The hydroxyl group is itself a nucleophile and can compete with the amine in coupling to an aryl halide, leading to the formation of an undesired ether byproduct (O-arylation). While the Buchwald-Hartwig reaction is primarily known for C-N bond formation, C-O coupling can occur under certain conditions.
Controlling the N- vs. O-selectivity is therefore the most critical aspect of protocol design. While copper-catalyzed systems have been specifically developed for selective N-arylation of hydroxypyridines, achieving this selectivity with palladium catalysis requires careful optimization.
A key strategy to circumvent this issue is the use of a protecting group for the hydroxyl function. This has been shown to be highly effective in improving the success of Buchwald-Hartwig couplings on complex heterocyclic systems. A protecting group masks the nucleophilicity of the hydroxyl group, preventing O-arylation and simplifying the reaction outcome.
Proposed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-Bromo-4-hydroxypyridine. Note: Given the challenges discussed, an initial protecting group strategy for the hydroxyl group is strongly recommended for achieving clean and predictable results. A common choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to the reaction conditions but can be readily removed post-coupling. The following protocol assumes the use of the unprotected substrate but highlights optimization parameters crucial for its success. For a first attempt, protection of the hydroxyl group is advisable.
Caption: General workflow for Buchwald-Hartwig amination.
Materials and Equipment
-
2-Bromo-4-hydroxypyridine
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos, or BINAP)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.5-2.5 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes. A color change often indicates the formation of the active catalyst.
-
Reagent Addition: To this mixture, add the 2-Bromo-4-hydroxypyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-hydroxypyridine derivative.
Data Presentation: A Guide for Optimization
| Entry | Amine Substrate | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.4) | Toluene | 100 | >95 | 2-Bromopyridine |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | ~90 | 2-Bromopyridine |
| 3 | Benzylamine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | ~92 | 2-Bromo-4-methylpyridine |
| 4 | n-Hexylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | ~88 | 2-Bromopyridine |
Yields are based on published results for structurally similar substrates and should be considered illustrative for the target reaction.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a pre-catalyst or ensure anhydrous/degassed conditions. Screen different ligands (e.g., bulky biaryl phosphines like RuPhos or XPhos are often effective for heteroaryl halides). 2. Switch to a stronger base like K₃PO₄ or LiHMDS. Ensure the base is anhydrous. 3. Incrementally increase the temperature by 10-20 °C. |
| Significant Hydrodehalogenation | The rate of reductive elimination is slow compared to competing side reactions. | Use bulkier, more electron-rich ligands (e.g., BrettPhos, RuPhos) which are known to accelerate reductive elimination. |
| Formation of O-arylated Byproduct | The hydroxyl group is competing with the amine nucleophile. | 1. Protect the hydroxyl group (e.g., as a SEM or PMB ether) prior to the coupling reaction. This is the most reliable solution. 2. Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of alkoxides (NaOtBu), which may favor N-amination. 3. Use a more sterically hindered amine, which may disfavor interaction at the potentially more hindered oxygen atom of the pyridone tautomer. |
| Reaction Stalls | Catalyst deactivation or product inhibition. | Increase catalyst loading (up to 5 mol%). Ensure rigorous exclusion of oxygen. |
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-4-hydroxypyridine is a powerful yet challenging transformation that provides direct access to valuable scaffolds for drug discovery. Success hinges on overcoming the inherent reactivity of the hydroxyl group, primarily through a judicious protecting group strategy or careful optimization of the catalyst system and base. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively adapt and optimize this protocol to synthesize a diverse array of 2-amino-4-hydroxypyridine derivatives, accelerating the development of new therapeutic agents.
References
-
2-Amino-4-hydroxypyridine Manufacturer & Supplier China - Pipzine Chemicals. [Link]
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC - NIH. [Link]
-
Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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- 4. Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Bromo-4-hydroxypyridine in Kinase Inhibitor Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridine ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure.[3][4] This guide provides an in-depth exploration of 2-bromo-4-hydroxypyridine, a versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. We will dissect the unique reactivity of its functional groups, provide detailed, field-proven protocols for its key transformations, and explain the causal logic behind experimental choices. This document serves as a practical resource for researchers aiming to leverage this scaffold to construct diverse libraries of potent and selective kinase inhibitors.
Part 1: The Strategic Value of the 2-Bromo-4-hydroxypyridine Scaffold
The utility of 2-bromo-4-hydroxypyridine in kinase inhibitor design stems from its trifunctional nature, offering three distinct points for chemical modification or biological interaction.[5] Understanding the role of each component is critical to leveraging its full synthetic potential.
The Pyridine Core: A Privileged Hinge-Binder
The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In many Type I and Type II kinase inhibitors, this feature allows for a crucial anchoring interaction with the amide backbone of the "hinge region," which connects the N- and C-lobes of the kinase domain.[1][3] This interaction is often a primary determinant of binding affinity and is a conserved feature across many kinase inhibitor classes.
The C2-Bromine: A Handle for Diversity
The bromine atom at the 2-position is the primary site for introducing molecular complexity and exploring the vast chemical space of the ATP-binding pocket. It serves as a robust synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern drug discovery. The two most vital transformations are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3][6][7]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the installation of various amine substituents that can serve as alternative hinge-binding motifs or form additional interactions.[8][9][10]
The C4-Hydroxyl Group: Modulator and Interaction Point
The hydroxyl group at the 4-position offers dual functionality. It can act as both a hydrogen bond donor and acceptor, potentially forming interactions with residues in the solvent-exposed region of the active site. Furthermore, it exists in a tautomeric equilibrium with its keto form, 1H-pyridin-4-one.[5] This group can also be readily derivatized, for instance, through O-alkylation, to modulate physicochemical properties such as solubility and cell permeability, or to probe for additional binding interactions.
Part 2: Key Synthetic Transformations & Protocols
The following protocols provide a generalized framework for the key reactions involving 2-bromo-4-hydroxypyridine. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for appending aryl or heteroaryl fragments to the pyridine core, enabling the exploration of structure-activity relationships (SAR) in the region of the kinase active site typically occupied by the adenine ring of ATP.
Causality Behind Component Selection:
-
Catalyst: Palladium complexes are essential. Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings, catalysts with specialized phosphine ligands like PdCl₂(dppf) can offer improved stability and reactivity.[7][11]
-
Base: An inorganic base is required to activate the boronic acid via formation of a boronate complex, facilitating the transmetalation step. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
Caption: General scheme for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-hydroxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.).
-
Solvent Addition: Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol enables the synthesis of 2-amino-4-hydroxypyridine derivatives, which are crucial scaffolds for many kinase inhibitors, with the amino group often serving as a primary hinge-binding element.
Causality Behind Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical for an efficient Buchwald-Hartwig reaction.[8] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to stabilize the palladium center and promote the rate-limiting reductive elimination step. A pre-catalyst or a combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and a ligand is used.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner without competing in the reaction. Sodium tert-butoxide (NaO t Bu) is the most common choice.[9]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add 2-bromo-4-hydroxypyridine (1.0 equiv.) and anhydrous toluene under an inert atmosphere.
-
Amine Addition: Add the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium black.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Part 3: Case Study - Synthetic Strategy for a Trametinib-like Core
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[12] While its actual synthesis is complex, we can devise a hypothetical workflow to demonstrate how 2-bromo-4-hydroxypyridine could be used to construct a key pyridopyrimidine core structure found in many kinase inhibitors, including analogs of Trametinib.[13][14]
Caption: Hypothetical workflow for a kinase inhibitor core.
Summary of Synthetic Transformations
The table below outlines the steps in our hypothetical synthesis, detailing the purpose and reagents for each transformation.
| Step | Transformation | Reagents & Conditions | Rationale |
| 1 | O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Protects the hydroxyl group and/or introduces a methoxy group common in many inhibitors for improved properties. |
| 2 | Buchwald-Hartwig Amination | 3-amino-phenylacetamide, Pd catalyst, Ligand, NaOtBu, Toluene | Installs a key sidechain that will become part of the final fused ring system and provides a handle for further functionalization. |
| 3 | Annulation/Cyclization | Diethyl malonate, Strong Base (e.g., NaOEt) | Constructs the second heterocyclic ring, forming the core pyridopyrimidine scaffold that is central to many kinase inhibitors. |
Part 4: Biological Context - Targeting the MAPK/ERK Pathway
Many inhibitors derived from pyridine scaffolds target the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers. Trametinib, for example, inhibits MEK1/2, preventing the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
2-Bromo-4-hydroxypyridine stands out as a highly valuable and versatile starting material in the design and synthesis of kinase inhibitors. Its defined points of reactivity—the C2-bromine for cross-coupling and the C4-hydroxyl for interaction or further modification—provide medicinal chemists with a reliable scaffold to systematically explore structure-activity relationships. The robust and well-characterized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the efficient generation of diverse chemical libraries. By understanding the strategic value of this building block and applying the detailed methodologies presented, researchers are well-equipped to accelerate the discovery of novel and potent kinase inhibitors for a range of therapeutic applications.
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Application Notes and Protocols: The Strategic Utility of 2-Bromo-4-hydroxypyridine in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Central Role of Heterocyclic Scaffolds in Inflammation Research
Inflammation is a fundamental biological response to protect tissues from infection and injury.[1] However, dysregulation of this complex process is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Consequently, the development of novel anti-inflammatory agents remains a high-priority area in medicinal chemistry.
Nitrogen-containing heterocyclic compounds, particularly those featuring a pyridine core, are privileged scaffolds in drug discovery, found in a multitude of approved therapeutic agents.[3][4][5] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal frameworks for interacting with biological targets. Among the vast array of functionalized pyridines, 2-Bromo-4-hydroxypyridine stands out as a particularly versatile and strategic building block for the synthesis of potent anti-inflammatory compounds.[6] Its dual functionality—a reactive bromine atom at the 2-position and a hydroxyl group at the 4-position—provides two distinct synthetic handles for elaborate molecular construction.[6][7] The hydroxyl group exists in tautomeric equilibrium with its corresponding pyridin-4-one form, which can influence its reactivity and intermolecular interactions. This guide provides an in-depth exploration of the synthetic applications of 2-Bromo-4-hydroxypyridine, focusing on its role in constructing key classes of anti-inflammatory agents, complete with detailed, field-proven protocols.
Core Synthetic Transformations: Leveraging Orthogonal Reactivity
The synthetic power of 2-Bromo-4-hydroxypyridine lies in its capacity for selective, sequential functionalization. The bromine atom at the C2 position is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are central to the architecture of many kinase inhibitors and other targeted therapies.[8][9]
Two of the most powerful transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-hydroxypyridine.
Causality Behind Cross-Coupling Reactions
The success of these reactions hinges on the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states. The general mechanism involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The arylboronic acid or the amine displaces the bromide on the palladium complex.
-
Reductive Elimination: The final step forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[10]
The choice of ligands, base, and solvent is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) are often required to facilitate the reductive elimination step, which can be challenging with electron-deficient heteroaryl halides.[11][12] The base is crucial for activating the coupling partner (the boronic acid or the amine) and for catalyst turnover.[12]
Application Profile: Synthesis of p38 MAP Kinase Inhibitors
A prominent application of 2-Bromo-4-hydroxypyridine is in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value target for treating inflammatory diseases.[13][14] Many potent p38 inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule in the ATP-binding pocket of the enzyme.[15][16]
The differential reactivity of dihalogenated pyridines, such as 2-bromo-4-iodopyridine (a related scaffold), is often exploited to build these complex molecules in a stepwise manner.[8] A similar strategy can be envisioned for 2-bromo-4-hydroxypyridine, where the bromine is first displaced via a coupling reaction, followed by modification of the hydroxyl group if necessary.
Caption: Representative synthetic strategy for a p38 MAPK inhibitor scaffold.
Quantitative Biological Data
The effectiveness of compounds derived from such syntheses is measured by their ability to inhibit the target enzyme. This is typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Class | Target Enzyme | Representative IC₅₀ (µM) | Citation |
| Pyridinylimidazole Analogs | p38α MAP Kinase | 0.10 - 5.1 | [16] |
| Dihydropyrido[3,2-d]pyrimidone | p38 MAP Kinase | Not specified, potent | [17] |
| Pyrimidine Derivatives | COX-2 | 0.04 | [1] |
Note: The table presents representative data for compound classes that utilize pyridine/pyrimidine scaffolds, illustrating the potency achievable with structures accessible from intermediates like 2-Bromo-4-hydroxypyridine.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point and may require optimization for specific substrates and scales.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general method for the C-C bond formation between 2-Bromo-4-hydroxypyridine and an arylboronic acid.
Materials:
-
2-Bromo-4-hydroxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or sealed reaction vial, add 2-Bromo-4-hydroxypyridine, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and Backfill: Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-4-hydroxypyridine.
Troubleshooting: A common side reaction is hydrodebromination, where the bromine is replaced by a hydrogen.[18] To minimize this, use aprotic solvents, ensure anhydrous conditions, and avoid excessively high temperatures.[18]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between 2-Bromo-4-hydroxypyridine and a primary or secondary amine.
Materials:
-
2-Bromo-4-hydroxypyridine (1.0 equiv.)
-
Amine (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Catalyst Pre-formation (Optional but Recommended): Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes. This allows for the formation of the active Pd(0)-ligand complex.
-
Reagent Addition: Add 2-Bromo-4-hydroxypyridine and the amine to the reaction mixture.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, the reaction must be performed in a sealed tube.[11][19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Perspectives
2-Bromo-4-hydroxypyridine is a high-value, versatile building block in the medicinal chemist's toolbox. Its capacity for selective functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the synthesis of complex heterocyclic molecules. As demonstrated by its application in the development of p38 MAP kinase inhibitors, this scaffold provides a reliable entry into molecular architectures that are highly relevant for the treatment of inflammatory diseases. Future research will undoubtedly continue to leverage the unique reactivity of this and related pyridine intermediates to explore novel chemical space and develop next-generation anti-inflammatory agents with improved potency, selectivity, and safety profiles.
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The Strategic Application of 2-Bromo-4-hydroxypyridine in the Discovery of Novel Anti-Cancer Therapeutics: A Guide for Researchers
Introduction: The Privileged Pyridine Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of effective therapeutic agents. The pyridine ring is one such "privileged structure," renowned for its versatile chemical reactivity and its ability to engage in crucial interactions with a wide array of biological targets.[1] Its presence in numerous FDA-approved drugs is a testament to its significance. Within this class of compounds, 2-Bromo-4-hydroxypyridine stands out as a particularly valuable and versatile building block for the synthesis of novel anti-cancer agents. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the bromine atom at the 2-position and a hydroxyl group at the 4-position endows 2-Bromo-4-hydroxypyridine with a unique chemical personality. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile introduction of diverse aryl, heteroaryl, and amino substituents.[2][3] This modularity is paramount in the iterative process of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group, on the other hand, can influence solubility and provides a potential site for further derivatization or for engaging in hydrogen bonding interactions within a biological target.
This application note will delve into two major classes of anti-cancer agents where 2-Bromo-4-hydroxypyridine and its derivatives have shown significant promise: kinase inhibitors and tubulin polymerization inhibitors . We will explore the rationale behind their design, provide detailed synthetic protocols, and discuss the underlying biological pathways they target.
Application I: A Versatile Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[4] The dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[5]
Targeting Key Oncogenic Signaling Pathways
Derivatives of 2-Bromo-4-hydroxypyridine can be elaborated into potent inhibitors of several key oncogenic kinases, including those in the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways.
The EGFR signaling pathway is crucial for normal cell growth and differentiation. However, its aberrant activation through mutation or overexpression is a common driver of non-small cell lung cancer and other solid tumors.[6] EGFR inhibitors block the downstream signaling cascades that promote tumor growth.
Caption: EGFR Signaling Pathway Inhibition.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[2] The VEGFR-2 signaling pathway is a key regulator of angiogenesis.[2] Inhibitors targeting VEGFR-2 can starve tumors of their blood supply.
Caption: VEGFR-2 Signaling Pathway Inhibition.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its hyperactivation is one of the most common events in human cancers.[5][7]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Protocol: Synthesis of a 2-Aryl-4-methoxypyridine Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a 2-aryl-4-methoxypyridine scaffold, a common core in many kinase inhibitors. It is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines.[2][8] The initial step involves the methylation of the hydroxyl group of 2-Bromo-4-hydroxypyridine to prevent interference with the coupling reaction and to introduce a methoxy group often found in active kinase inhibitors.
Step 1: Methylation of 2-Bromo-4-hydroxypyridine
-
Reaction Setup: To a stirred solution of 2-Bromo-4-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 2-Bromo-4-methoxypyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-4-methoxypyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine derivative.
Table 1: Representative Kinase Inhibitory Activity of Pyridine-based Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | 150 | T47D (Breast) | [9] |
| Thienopyridine | VEGFR-2 | ~50-100 | HUVEC | [10] |
| Pyrido[2,3-b][7][11]oxazine | EGFR (mutant) | 90 | HCC827 (NSCLC) | [12] |
Application II: Building Blocks for Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[13] They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[13] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[14]
Mechanism of Action: Disrupting Microtubule Dynamics
Tubulin polymerization inhibitors, such as the natural product Combretastatin-A4, bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15] This leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[15] Pyridine-bridged analogues of Combretastatin-A4 have shown potent anti-proliferative and anti-tubulin activity.[15][16]
Caption: Inhibition of Tubulin Polymerization.
Protocol: Synthesis of a Pyridine-Bridged Combretastatin Analogue Precursor
This protocol outlines the synthesis of a key intermediate for pyridine-bridged tubulin polymerization inhibitors, adapted from the synthesis of Combretastatin-A4 analogues.[15] It utilizes a Suzuki-Miyaura coupling to attach a substituted phenyl ring to a dibromopyridine core, a strategy that can be applied to derivatives of 2-Bromo-4-hydroxypyridine.
-
Reaction Setup: In a round-bottom flask, combine the dibromopyridine starting material (e.g., 2,4-dibromopyridine, 1.0 eq), the desired phenylboronic acid (1.5 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.01 eq).
-
Solvent Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask.
-
Reaction Execution: Stir the reaction mixture at 80 °C. The reaction time can be several days.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired mono-arylated bromopyridine intermediate. This intermediate can then undergo a second coupling reaction to introduce the second phenyl ring of the Combretastatin analogue.
Table 2: Anti-proliferative Activity of Pyridine-Bridged Combretastatin-A4 Analogues
| Compound | Cancer Cell Line | IC₅₀ (nM) | Effect on Cell Cycle | Reference |
| Analogue 4h | HeLa (Cervical) | 2.5 | G2/M Arrest | [15][16] |
| Analogue 4s | HeLa (Cervical) | 3.2 | G2/M Arrest | [15][16] |
| Combretastatin-A4 | HeLa (Cervical) | 1.8 | G2/M Arrest | [15][16] |
Conclusion
2-Bromo-4-hydroxypyridine is a highly valuable and versatile building block in the discovery of novel anti-cancer drugs. Its chemical tractability, particularly its suitability for palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries targeting key oncogenic pathways. As demonstrated in this guide, derivatives of 2-Bromo-4-hydroxypyridine can be readily elaborated into potent kinase inhibitors and tubulin polymerization inhibitors. The provided protocols and mechanistic insights serve as a foundation for researchers to further explore the potential of this privileged scaffold in the development of the next generation of targeted cancer therapies.
References
-
[Synthesis of potential anticancer agents. Pyrido[4,3-b][7][11]oxazines and pyrido[4,3-b][7][11]thiazines - PubMed]([Link])
-
[Novel pyrido[2,3-b][7][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing]([Link])
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microtubule - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-hydroxypyridine
Welcome to the technical support center for the synthesis of 2-bromo-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the most common challenges encountered during its synthesis, with a primary focus on the formation of unwanted side products, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemistry of 2-bromo-4-hydroxypyridine synthesis.
Q1: What are the most prevalent side products when synthesizing 2-bromo-4-hydroxypyridine?
The most common impurity is the 2,6-dibromo-4-hydroxypyridine (or its tautomer, 3,5-dibromo-4-pyridone).[1][2] This arises from over-bromination of the pyridine ring. Another common impurity is, of course, unreacted 4-hydroxypyridine starting material. Depending on the reaction conditions, minor isomeric monobromo-impurities might also be present, though these are less frequently reported.
Q2: Why is over-bromination to 2,6-dibromo-4-hydroxypyridine such a persistent issue?
This is a critical question rooted in the reaction kinetics. The initial product, 2-bromo-4-hydroxypyridine, is often more reactive towards electrophilic bromination than the starting material, 4-hydroxypyridine.[3] The electron-donating hydroxyl group strongly activates the ring, and the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution. Kinetic studies have revealed that the monobromo derivative's lower pKa values can make it more susceptible to bromination under many pH conditions.[1][3]
Q3: Does the tautomeric nature of the starting material (4-hydroxypyridine vs. 4-pyridone) affect the reaction?
Absolutely. While often drawn as 4-hydroxypyridine, the starting material exists in a tautomeric equilibrium with 4-pyridone. In aqueous solutions, the pyridone tautomer is the predominant species.[1][4] The reaction with bromine proceeds via the major pyridone tautomer at a pH below 6, and through the conjugate anion (which resembles a phenoxide ion) at a pH above 6.[1][3] This pH-dependent reactivity is a key parameter to control for achieving selectivity.
Q4: How does pH influence the formation of side products?
The pH of the reaction medium dictates the reactive species. At higher pH, the deprotonated conjugate anion of 4-pyridone is formed, which is highly activated and reacts very rapidly with bromine. This can lead to poor selectivity and an increased proportion of the dibrominated side product.[1] Conversely, in highly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic attack. Therefore, careful control of pH is essential to balance reactivity and selectivity.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, problem-and-solution approach to challenges you may encounter in the lab.
Problem 1: My final product analysis (GC-MS/LC-MS/NMR) shows a significant amount of a higher molecular weight impurity, consistent with dibromination.
Probable Cause: This is the classic over-bromination issue. It typically results from poor control over reaction stoichiometry, localized high concentrations of the brominating agent, or reaction conditions (like temperature or pH) that are too harsh.
Solutions:
-
Control Stoichiometry: Use no more than 1.0 equivalent of your brominating agent (e.g., Br₂). It is often beneficial to use a slight excess of the 4-hydroxypyridine starting material to ensure the brominating agent is fully consumed.
-
Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This prevents localized areas of high bromine concentration where the more reactive monobromo product can be quickly converted to the dibromo side product.
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0-5 °C). This slows down the rate of both the desired reaction and the subsequent over-bromination, allowing for better control.
-
Solvent Choice: Using a solvent like acetic acid can help modulate the reactivity of the system.[5]
Problem 2: My reaction is very slow or stalls, leaving a large amount of unreacted 4-hydroxypyridine.
Probable Cause: Insufficient activation of the substrate or an issue with the brominating agent. This can happen if the reaction conditions are too mild or if the brominating agent has degraded.
Solutions:
-
Verify Reagent Quality: Ensure your brominating agent (e.g., Br₂, NBS) is of high purity and has been stored correctly. N-Bromosuccinimide (NBS), for example, can decompose over time.
-
Adjust pH: If operating in strong acid, you may be overly deactivating the ring. A buffered system or a solvent like acetic acid may provide a better environment.
-
Increase Temperature (with caution): If the reaction is clean but slow at low temperatures, a modest increase in temperature (e.g., to room temperature) can increase the rate. Monitor the reaction closely by TLC or LC-MS to ensure over-bromination does not become an issue.[6]
Problem 3: I am struggling to separate 2-bromo-4-hydroxypyridine from the 2,6-dibromo side product.
Probable Cause: The two compounds have similar polarities, which can make separation by standard methods challenging.
Solutions:
-
Flash Column Chromatography: This is the most effective method.[7] A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended. The dibromo product is typically less polar and will elute first.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique, especially for removing smaller amounts of impurities.[7] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find conditions where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
Part 3: Key Protocols & Data Interpretation
Data Summary for Product & Side Product Identification
This table provides key data points to help distinguish the desired product from the primary side product during analytical characterization.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Product | 2-Bromo-4-hydroxypyridine | C₅H₄BrNO | 173.99 |
| Side Product | 2,6-Dibromo-4-hydroxypyridine | C₅H₃Br₂NO | 252.89 |
Protocol 1: Selective Monobromination of 4-Hydroxypyridine
This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 4-hydroxypyridine in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of 0.95-1.0 equivalents of liquid bromine in glacial acetic acid. Add this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred 4-hydroxypyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange/red color of excess bromine disappears.[8]
-
Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes or dichloromethane.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient might be 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The less polar 2,6-dibromo-4-hydroxypyridine will elute before the more polar 2-bromo-4-hydroxypyridine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Visual Diagrams and Workflows
Reaction Scheme
Caption: Key reaction pathways in the bromination of 4-hydroxypyridine.
Troubleshooting Workflow for Poor Selectivity
Caption: Decision workflow for addressing over-bromination issues.
References
-
Baciocchi, E., et al. (1982). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 60(19), 2467-2473. [Link]
-
Pipzine Chemicals. (n.d.). 2-Bromo-4-hydroxypyridine. Retrieved from [Link]
-
Canadian Science Publishing. (1982). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-Hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Reddit. (2025). undergraduate bromination lab troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Tee, O. S., & Paventi, M. (1982). Kinetics and Mechanism of Bromination of 2-Pyridone and Related Derivatives. The Journal of Organic Chemistry, 47(1), 105-109. [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
-
ResearchGate. (2025). On the reactivity of bromine atoms in brominated pyridines.... Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Retrieved from [Link]
-
Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63. [Link]
-
Reddit. (2024). Bromination Help. Retrieved from [Link]
-
Wong, F. (2019, November 4). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
Leah4sci. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination [Video]. YouTube. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-hydroxypyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions with 2-bromo-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this versatile building block. The unique structural features of 2-bromo-4-hydroxypyridine present specific challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Suzuki coupling of 2-bromo-4-hydroxypyridine in a question-and-answer format, providing explanations and actionable solutions.
Q1: My Suzuki coupling reaction with 2-bromo-4-hydroxypyridine is giving low to no yield. What are the most likely causes?
Low yields with this substrate can often be attributed to a combination of factors related to its unique chemical nature. The pyridine nitrogen can coordinate to and deactivate the palladium catalyst, a common issue with pyridyl halides.[1][2] Additionally, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, with the pyridone form being predominant in many solvents.[3][4] This can affect the electronic properties and reactivity of the substrate.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal due to catalyst inhibition.[1] Consider using more robust systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center from the pyridine nitrogen and promote the key steps of the catalytic cycle.[5]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of the boronic acid.[1][5] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Quality: The purity of all reagents is critical. Boronic acids can degrade over time, and the presence of impurities in any of the starting materials can inhibit the reaction. Use freshly opened or purified reagents whenever possible.
Q2: I'm observing significant byproduct formation, primarily homocoupling of my boronic acid and debromination of the 2-bromo-4-hydroxypyridine. How can I minimize these side reactions?
Byproduct formation is a common hurdle. Homocoupling of the boronic acid is often a result of oxidative coupling in the presence of oxygen, while debromination (protodebromination) can be caused by various factors.
Strategies to Minimize Byproducts:
-
Homocoupling:
-
Rigorous Degassing: As mentioned, thoroughly degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[5]
-
Palladium Source: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.
-
-
Debromination (Protodebromination):
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction.
-
Base Selection: The choice of base can influence the formation of palladium hydride species that lead to protodebromination. A screen of different bases may be necessary.
-
Reaction Temperature: High temperatures can promote this side reaction. Consider running the reaction at a lower temperature for a longer duration.[2]
-
Q3: Does the hydroxyl group on the pyridine ring require protection?
In many cases, the hydroxyl group of 2-bromo-4-hydroxypyridine does not require protection for Suzuki coupling. However, if you are experiencing issues with side reactions or low yields that you suspect are related to the hydroxyl group, protection can be a viable strategy. The hydroxyl group can potentially interact with the base or the catalyst.
Considerations for Hydroxyl Group Reactivity:
-
Tautomerism: 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer.[3][4] The pyridone form is generally more stable and may have different reactivity. The choice of solvent can influence this equilibrium.
-
Protection Strategy: If protection is deemed necessary, common protecting groups for hydroxyl functionalities, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. The protecting group must be stable to the basic conditions of the Suzuki coupling and easily removable afterward.
-
Activation as a Triflate: An alternative to direct coupling is to convert the hydroxyl group into a more reactive triflate. This creates a highly efficient leaving group for the Suzuki coupling, although it adds an extra synthetic step.[6]
Q4: What is the optimal choice of base and solvent for this reaction?
The selection of the base and solvent system is critical and often interdependent.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8]
-
Solvent: The solvent must be able to dissolve the reagents and be compatible with the reaction conditions.
-
Aqueous mixtures are frequently employed. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[5][9] The water component is crucial for dissolving the inorganic base.
-
Anhydrous conditions may be necessary to minimize protodebromination. In such cases, a strong, non-aqueous soluble organic base might be required.
-
A screening of different base and solvent combinations is often the most effective way to identify the optimal conditions for your specific boronic acid partner.
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for optimizing your Suzuki coupling reaction with 2-bromo-4-hydroxypyridine. These conditions are based on successful protocols for structurally similar bromopyridines.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands that stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a common and effective base. K₃PO₄ is stronger and may be needed for challenging couplings.[5][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent mixtures are effective for dissolving the inorganic base. Ensure solvents are thoroughly degassed.[5][9] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but be mindful of potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1][5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of 2-bromo-4-hydroxypyridine. Note: This is a generalized procedure and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-hydroxypyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-4-hydroxypyridine.[9]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure coupled product.
-
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to troubleshooting low-yielding Suzuki coupling reactions with 2-bromo-4-hydroxypyridine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2-Bromopyridines
Welcome to the technical support center dedicated to overcoming the challenge of homocoupling in Sonogashira reactions, with a specific focus on 2-bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your desired cross-coupled products.
Introduction: The Challenge of Homocoupling with 2-Bromopyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] While highly versatile, a common and often frustrating side reaction is the homocoupling of the terminal alkyne, also known as Glaser coupling, to form a symmetrical diyne.[2] This side reaction is particularly prevalent when working with electron-deficient heteroaromatics like 2-bromopyridines. The pyridine nitrogen can coordinate to the palladium catalyst, influencing its reactivity and potentially favoring the undesired homocoupling pathway.
This guide will provide a structured approach to diagnosing and mitigating homocoupling in your Sonogashira reactions involving 2-bromopyridines, ensuring more efficient and successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling (Glaser coupling) and why is it a problem in my Sonogashira reaction?
A1: Homocoupling, or Glaser coupling, is the oxidative dimerization of terminal alkynes to form 1,3-diynes.[1][2] In the context of a Sonogashira reaction, this is a competitive side reaction that consumes your valuable alkyne starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[3]
The primary culprits behind homocoupling are the presence of a copper(I) co-catalyst and oxygen.[3][4] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative coupling in the presence of an oxidant, typically oxygen, leading to the formation of the diyne.[4][5]
Q2: I'm observing significant amounts of a symmetrical diyne byproduct. What are the most likely causes when using a 2-bromopyridine substrate?
A2: When significant homocoupling occurs with a 2-bromopyridine substrate, several factors could be at play:
-
Oxygen Contamination: Inadequate de-gassing of your solvent and reaction vessel is a primary cause. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3][4][6]
-
Copper Catalyst Concentration: While copper(I) salts like CuI accelerate the desired reaction, they also catalyze the Glaser coupling.[1] Using too high a concentration of the copper co-catalyst can exacerbate homocoupling.
-
Slow Cross-Coupling Kinetics: 2-Bromopyridines can be challenging substrates. The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br > Cl.[1][7][8][9] If the rate of the desired cross-coupling is slow, the concentration of the copper acetylide intermediate can build up, increasing the likelihood of homocoupling.
-
Reaction Temperature: Higher temperatures, sometimes required to drive the reaction with less reactive aryl bromides, can also accelerate the rate of homocoupling.[10]
Q3: How can I effectively minimize or even eliminate this unwanted homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical first step. Ensure your solvents are thoroughly de-gassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.[3] The reaction should be set up and run under a strictly inert atmosphere.
-
Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to eliminate copper from the reaction mixture.[1][4] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to homocoupling.[11][12][13]
-
Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly favor the cross-coupling pathway.[4]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[4]
Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to specific issues you might encounter.
Issue 1: Significant Homocoupling Product Observed Despite Using Standard Sonogashira Conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Inert Atmosphere | Solution: Improve your de-gassing technique. Use a freeze-pump-thaw cycle (at least three times) for your solvent. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction. Rationale: Oxygen is a key promoter of Glaser coupling.[3][4] Its rigorous exclusion is paramount. |
| High Copper Catalyst Loading | Solution: Reduce the amount of CuI to 1-2 mol%. In some cases, even lower loadings may be effective. Rationale: While catalytic, excess copper will accelerate the undesired homocoupling pathway.[1] |
| Suboptimal Ligand Choice | Solution: Screen different phosphine ligands. Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination step and may suppress homocoupling.[3] Rationale: The ligand influences the electronic and steric environment around the palladium center, affecting the relative rates of the catalytic cycle steps.[5] |
| Inappropriate Base or Solvent | Solution: The choice of base and solvent is critical.[4] For 2-bromopyridines, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[14] Solvents like THF, DMF, or acetonitrile can be effective.[2][14][15] Consider a solvent screen to find the optimal conditions for your specific substrate. |
Issue 2: Low Conversion of 2-Bromopyridine and Dominant Homocoupling.
This scenario suggests that the rate of the desired cross-coupling is significantly slower than the rate of homocoupling.
| Potential Cause | Troubleshooting Steps & Explanation |
| Low Reactivity of 2-Bromopyridine | Solution 1: Switch to Copper-Free Conditions. This is often the most effective solution. Copper-free protocols eliminate the primary catalyst for homocoupling.[1][13] Solution 2: Increase Reaction Temperature. If using a copper-catalyzed system, cautiously increasing the temperature in 10°C increments may improve the rate of cross-coupling.[10][14] However, be aware that this can also increase homocoupling, so careful monitoring is required. Rationale: Aryl bromides are less reactive than aryl iodides and often require more forcing conditions.[1][7] |
| Catalyst Deactivation | Solution: Ensure you are using a stable palladium precatalyst. Consider using a precatalyst like [DTBNpP]Pd(crotyl)Cl which has shown efficacy in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[11] Rationale: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. |
| Incorrect Stoichiometry | Solution: Use a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents). Rationale: While a large excess should be avoided to minimize homocoupling, ensuring the alkyne is not the limiting reagent is important for driving the cross-coupling reaction to completion. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromopyridine
This protocol is adapted from methodologies developed to avoid the formation of homocoupling byproducts.[1][11]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv or an amine base like DIPA, 3.0 equiv)
-
Anhydrous, de-gassed solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-bromopyridine, palladium precatalyst, and base.
-
Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Add the anhydrous and de-gassed solvent via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80°C, optimization may be required) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol aims to minimize homocoupling in a copper-catalyzed system by controlling the concentration of the terminal alkyne.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., Et₃N or DIPA, 3.0 equiv, serving as base and co-solvent)
-
Anhydrous, de-gassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-bromopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and de-gassed solvent and amine base via syringe.
-
In a separate, dry syringe, prepare a solution of the terminal alkyne in a small amount of the reaction solvent.
-
Set up a syringe pump to add the alkyne solution to the reaction mixture over a period of several hours.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and begin the slow addition of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Visualizing the Reaction Pathways
The Competing Reactions
The following diagram illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Understanding this competition is key to troubleshooting.
Caption: A decision-making workflow for troubleshooting homocoupling.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google AI.
- Preventing homocoupling in Sonogashira reactions of terminal alkynes. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google AI.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (n.d.). ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. (n.d.). ResearchGate.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Sonogashira Coupling. (2020). YouTube.
- Copper-free Sonogashira coupling. (2008).
- Managing reaction temperature for selective 2-Bromopyrazine coupling. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). NROChemistry.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
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Technical Support Center: Purification of 2-Bromo-4-hydroxypyridine by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4-hydroxypyridine via recrystallization. It addresses common challenges and provides robust, field-tested protocols to ensure high purity and yield.
Introduction to 2-Bromo-4-hydroxypyridine and its Purification
2-Bromo-4-hydroxypyridine is a vital heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel pharmaceuticals.[1][2] Its unique structure, featuring a pyridine ring with both a halogen and a hydroxyl group, allows for diverse chemical modifications.[3] A fascinating aspect of this compound is its existence in tautomeric equilibrium between the hydroxypyridine and the pyridone forms (2-bromo-1H-pyridin-4-one), a characteristic that influences its solubility and reactivity.[2]
Given its role as a precursor, achieving high purity is paramount. Recrystallization is the most effective and widely used method for purifying nonvolatile organic solids like 2-Bromo-4-hydroxypyridine.[4][5] The technique leverages differences in solubility between the desired compound and impurities at varying temperatures to isolate the product in a highly crystalline, purified form.[5][6]
Physicochemical Properties for Recrystallization
A successful recrystallization begins with a thorough understanding of the compound's physical properties.
| Property | Value | Source(s) | Significance for Recrystallization |
| Molecular Formula | C₅H₄BrNO | [2][7] | Basic information for characterization. |
| Molecular Weight | 174.00 g/mol | [2][7] | Used for calculating molar quantities. |
| Appearance | White to light yellow or off-white powder/crystal | [1] | A significant color change after recrystallization (e.g., yellow to white) can be a preliminary indicator of successful purification. |
| Melting Point | 169 - 173 °C | [8] | A sharp melting point within this range after recrystallization is a strong indicator of high purity. Impurities typically broaden and depress the melting range. |
| Solubility | Low solubility in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [1][3][8] | This solubility profile is ideal for recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is required.[4][6] |
Core Principles and Solvent Selection
Recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[5][6] The ideal solvent will dissolve the crude product completely at its boiling point but will dissolve very little of it at room temperature or below.[9] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired product crystallizes).[9][10]
For 2-Bromo-4-hydroxypyridine, its solubility in polar organic solvents makes methanol or ethanol excellent primary choices. Water can be used as an anti-solvent in a mixed-solvent system if necessary.
Experimental Protocol: Recrystallization of 2-Bromo-4-hydroxypyridine
This protocol outlines the standard procedure using methanol.
Step 1: Dissolution
-
Place the crude 2-Bromo-4-hydroxypyridine solid in an Erlenmeyer flask.
-
Add a minimal amount of methanol (a few mL to start) and a boiling chip.
-
Gently heat the mixture on a hot plate in a fume hood.
-
Add more methanol dropwise, while continuously heating and swirling, until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[6] Excess solvent will keep more of the product dissolved upon cooling, reducing recovery.[11]
Step 2: Hot Filtration (Optional)
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.[12]
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[5][6] Rapid cooling can trap impurities within the crystal lattice.[13]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel for vacuum filtration.[5]
-
Wet the filter paper with a small amount of cold methanol to ensure a good seal.
-
Pour the cold slurry of crystals into the funnel with the vacuum applied.
-
Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces.[4] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.
Step 5: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.[4]
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
-
Determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point.
Recrystallization Workflow Diagram```dot
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this procedure?
-
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanol and ethanol are flammable; keep them away from ignition sources. 2-Bromo-4-hydroxypyridine and its isomers may cause skin and eye irritation. [14] Q2: My yield is very low. What are the most common reasons?
-
The most common causes of low yield are:
-
Using too much solvent during the dissolution step.
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Washing the final crystals with solvent that was not sufficiently cold, causing some of the product to redissolve.
-
The crude material contained a very high percentage of impurities to begin with.
-
Q3: Can I use a solvent mixture instead of a single solvent?
-
Yes. A mixed-solvent system is a powerful technique. For 2-Bromo-4-hydroxypyridine, you could dissolve it in a minimal amount of hot methanol (in which it is soluble) and then add water (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few more drops of hot methanol to re-clarify the solution and cool it slowly. This can sometimes produce better crystals than a single-solvent system.
References
- Pipzine Chemicals. (n.d.). 2-Bromo-4-hydroxypyridine.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Vulcanchem. (n.d.). 2-Bromo-4-hydroxypyridine - 36953-40-9.
- University of California, Los Angeles (UCLA). (n.d.). Recrystallization.
- University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- ChemicalBook. (n.d.). 2-BROMO-4-HYDROXYPYRIDINE CAS#: 36953-40-9.
- Tokyo Chemical Industry (TCI). (n.d.). 2-Bromo-4-hydroxypyridine | 36953-40-9.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-hydroxypyridine. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-hydroxypyridine. PubChem Compound Database.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-4-hydroxy pyridine | CAS 36953-40-9.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of Michigan. (n.d.). recrystallization.pdf.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Pipzine Chemicals. (n.d.). 4-Bromo-2-hydroxypyridine.
- Chemistry LibreTexts. (2023). Recrystallization.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde 98.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-3-pyridinol. PubChem Compound Database.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-pyridinol 99.
- Professor Dave Explains. (2020, January 10).
- Chemsrc. (2025). 2-Bromo-4-pyridine methanol | CAS#:118289-16-0.
- The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2.
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. University College Cork.
Sources
- 1. 2-Bromo-4-hydroxypyridine Supplier China | High Purity CAS 6306-24-1 | Specifications, Applications & Safety Data [pipzine-chem.com]
- 2. 2-Bromo-4-hydroxypyridine (36953-40-9) for sale [vulcanchem.com]
- 3. 4-Bromo-2-hydroxypyridine Supplier China | High Purity CAS 28249-77-6 | Properties, Applications, Safety Data [pipzine-chem.com]
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- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 14. 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for 2-Bromopyridine Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromopyridine. Due to its unique electronic and coordinating properties, this substrate presents specific challenges where the choice of base is paramount for success. This document will explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromopyridine a "challenging" substrate in Suzuki reactions?
A1: 2-Bromopyridine is considered a challenging substrate for several key reasons:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, positioned at the ortho-position to the bromine, can coordinate to the palladium catalyst.[1][2] This coordination can form inactive catalyst species, effectively poisoning the catalytic cycle and leading to low or no conversion.[3] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium center to mitigate this inhibition.[1]
-
Electronic Deficiency: The pyridine ring is electron-deficient, which can slow down the rate-determining oxidative addition step compared to more electron-rich aryl bromides.[4]
-
Slow Transmetalation: The electron-deficient nature of the 2-pyridyl group can also slow the rate of transmetalation, a critical step where the organic group is transferred from the boron species to the palladium complex.[2][4]
Q2: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A2: The base is not a simple spectator; it plays a crucial and multifaceted role in the catalytic cycle.[5][6][7] Its primary function is to activate the boronic acid coupling partner.[5][6][8] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] This increased nucleophilicity is essential for the subsequent transmetalation step, which is often the rate-determining step of the entire cycle.[5][9] Without the base, the transmetalation is often too slow for the reaction to be synthetically useful.[10][11]
Troubleshooting Guide: Base Selection
Problem 1: My reaction shows low to no conversion of 2-bromopyridine.
This is a common issue often linked to insufficient catalyst activity or an ineffective base.
Possible Cause 1: Insufficient Base Strength or Poor Solubility. The base may not be strong enough or soluble enough in the reaction medium to efficiently generate the required boronate complex.[2]
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like sodium bicarbonate (NaHCO₃), consider switching to stronger, more commonly used bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5][6] K₃PO₄ is particularly effective for challenging substrates, including heteroaryl halides.[6]
-
Consider Cesium Carbonate (Cs₂CO₃): For particularly stubborn couplings, Cs₂CO₃ is often an excellent choice.[5] Its higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃ can lead to faster reaction rates and higher yields.[12] The "cesium effect" is thought to arise from factors beyond simple solubility, possibly involving direct interaction with the catalyst.[9]
-
Check Solvent Compatibility: Ensure your base has some solubility in the chosen solvent system. While Suzuki reactions are often run in biphasic mixtures (e.g., Toluene/Water, Dioxane/Water), the base must be able to interact with the boronic acid.
-
Possible Cause 2: Catalyst Inhibition. As mentioned in the FAQs, the pyridine nitrogen is likely inhibiting your palladium catalyst.[1][2]
-
Troubleshooting Steps:
-
Screen Bulky Ligands: The choice of base is intrinsically linked to the ligand. If switching the base alone doesn't work, screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can create a steric shield around the palladium, preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.
-
Problem 2: I am observing significant byproduct formation, especially debromination of the starting material and/or homocoupling of the boronic acid.
Byproduct formation points towards specific unwanted reaction pathways that can often be suppressed by judiciously selecting the base and optimizing conditions.
Possible Cause 1: Protodeboronation of the Boronic Acid. This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by aqueous basic conditions.[2][4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Switch to a non-aqueous solvent system (e.g., anhydrous dioxane or toluene) and a base that is less hygroscopic, such as potassium phosphate (K₃PO₄).[13] Ensure all glassware is oven-dried and solvents are properly dried before use.
-
Use a Milder Base: Strong hydroxides (NaOH, KOH) can be particularly aggressive in promoting protodeboronation.[6] Switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is often beneficial.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids and can be a valuable strategy to minimize this side reaction.[2][11]
-
Possible Cause 2: Homocoupling of the Boronic Acid. The formation of a biaryl product from the coupling of two boronic acid molecules is typically promoted by the presence of oxygen.[2]
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: While not directly related to the base, this is the most critical factor. Thoroughly degas all solvents and the reaction mixture before heating. Common methods include 3-4 freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen ingress.[2]
-
Possible Cause 3: Debromination (Proto-dehalogenation). The replacement of the bromine atom on the pyridine with a hydrogen atom can occur, especially with very strong bases or if a source of hydride is present.
-
Troubleshooting Steps:
-
Avoid Excessively Strong Bases: Bases like sodium tert-butoxide (NaOtBu) can sometimes promote this pathway. Stick to moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Check Solvent Purity: Ensure solvents like THF or dioxane are free of peroxides and are not a source of hydrides.[3]
-
Data Summary: Comparison of Common Bases
The optimal base is highly substrate and system-dependent, but general trends provide a strong starting point for optimization.
| Base | Approx. pKa of Conj. Acid | Common Form | Key Advantages | Potential Disadvantages for 2-Bromopyridine |
| Na₂CO₃ | 10.3 | Powder | Cost-effective, widely used, good starting point.[6][14] | Can be less effective for challenging substrates; basicity may be insufficient. |
| K₂CO₃ | 10.3 | Powder | Often shows higher efficacy than Na₂CO₃; a reliable choice.[5][13] | Can promote protodeboronation in aqueous media. |
| Cs₂CO₃ | 10.3 | Powder | Often gives superior yields for difficult couplings; higher solubility in organic solvents.[6][12][15] | More expensive than other carbonates. |
| K₃PO₄ | 12.3 | Powder | Strong, non-nucleophilic base; excellent for heteroaryl substrates and suppressing side reactions.[6][13] | Can be hygroscopic; its strength requires careful substrate compatibility checks. |
| NaOH/KOH | 15.7 | Pellets/Aq. Soln. | Strong, inexpensive.[6] | High nucleophilicity can cause hydrolysis of esters; often promotes protodeboronation.[6] Generally not a first choice. |
| KF | 3.2 | Powder | Mild; can be used for base-sensitive functional groups.[8] | Often requires higher temperatures or more active catalysts due to lower basicity. |
pKa values are approximate and can vary based on the solvent system.[16][17][18]
Experimental Protocol: A Starting Point for Optimization
This generalized procedure is a robust starting point for the Suzuki-Miyaura coupling of 2-bromopyridine and requires optimization for specific substrates.[19]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
Preparation: Add the 2-bromopyridine, arylboronic acid, and K₃PO₄ to a dry, oven-baked Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, subject the entire heterogeneous mixture to 1-2 cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
References
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC-UV and UHPLC-UV for Purity Analysis of 2-Bromo-4-hydroxypyridine
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for pharmaceutical intermediates like 2-Bromo-4-hydroxypyridine is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a developed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography (UHPLC-UV) alternative for the purity analysis of this critical intermediate. The content herein is structured to provide not just a protocol, but a comprehensive understanding of the analytical choices and their practical implications.
The Analytical Challenge: Characterizing 2-Bromo-4-hydroxypyridine
2-Bromo-4-hydroxypyridine is a polar, aromatic compound, a structural class that often presents unique challenges in chromatographic separation. The presence of a bromine atom and a hydroxyl group on the pyridine ring introduces specific chemical properties that must be considered for developing a robust and reliable analytical method. Potential impurities in 2-Bromo-4-hydroxypyridine can stem from its synthesis, including unreacted starting materials, isomers, and by-products of side reactions. A successful purity analysis method must be able to resolve the main component from these potential impurities.
Primary Method: A Stability-Indicating HPLC-UV Protocol
A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its potential degradation products and process-related impurities.[1][2] The following reversed-phase HPLC-UV method has been developed based on the physicochemical properties of 2-Bromo-4-hydroxypyridine and general principles for the analysis of polar aromatic compounds.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its versatility and proven performance in reversed-phase chromatography, which is ideal for retaining and separating compounds of moderate polarity like 2-Bromo-4-hydroxypyridine.[3] The non-polar nature of the C18 chains interacts with the aromatic ring of the analyte, providing good retention.
-
Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is employed to ensure the separation of compounds with a range of polarities.
-
Aqueous Phase: 0.1% Formic acid in water is used to control the pH and suppress the ionization of the hydroxyl group on the pyridine ring, leading to better peak shape and more consistent retention times.
-
Organic Modifier: Acetonitrile is selected due to its low UV cutoff wavelength and its excellent solvating power for a wide range of organic molecules.[4]
-
-
UV Detection Wavelength: The selection of the detection wavelength is critical for achieving good sensitivity. Based on the pyridine chromophore, a wavelength of 254 nm is chosen, a common wavelength for the detection of aromatic compounds, ensuring a good response for 2-Bromo-4-hydroxypyridine and many of its potential aromatic impurities.
-
Method Validation: The trustworthiness of this method is established through a rigorous validation process adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which encompass specificity, linearity, accuracy, precision, and robustness.[5][6][7][8]
Experimental Protocol: HPLC-UV Purity of 2-Bromo-4-hydroxypyridine
Instrumentation:
- HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 2-Bromo-4-hydroxypyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 2-Bromo-4-hydroxypyridine should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC-UV Purity Determination of 2-Bromo-4-hydroxypyridine.
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
In the quest for higher efficiency and throughput, UHPLC has emerged as a powerful alternative to conventional HPLC.[9][10] UHPLC systems operate at significantly higher pressures and utilize columns packed with sub-2 µm particles, leading to dramatic improvements in resolution, sensitivity, and speed of analysis.[4][11]
The Rationale for Considering UHPLC
The primary motivation for transitioning from HPLC to UHPLC is the significant enhancement in chromatographic performance. For the analysis of 2-Bromo-4-hydroxypyridine, this translates to:
-
Faster Analysis Times: The ability to use higher flow rates without sacrificing resolution allows for a substantial reduction in run time, increasing sample throughput.
-
Improved Resolution: The smaller particle size of UHPLC columns leads to sharper and narrower peaks, enabling the separation of closely eluting impurities that might co-elute in an HPLC method.
-
Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, which is particularly beneficial for the detection and quantification of trace-level impurities.[4]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates (while maintaining high linear velocity) contribute to a significant reduction in solvent usage, making UHPLC a more environmentally friendly and cost-effective technique.
Comparative Experimental Protocol: UHPLC-UV
The HPLC method can be readily transferred to a UHPLC system with appropriate adjustments to the gradient and flow rate to leverage the benefits of the smaller particle size column.
Instrumentation:
-
UHPLC system with a high-pressure gradient pump, autosampler, column oven, and a UV-Vis detector with a low-dispersion flow cell.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 5 90 6 90 6.1 10 | 7 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Head-to-Head Comparison: HPLC vs. UHPLC
The following table provides a direct comparison of the key performance parameters for the analysis of 2-Bromo-4-hydroxypyridine using the developed HPLC and UHPLC methods.
| Parameter | HPLC Method | UHPLC Method | Justification for Difference |
| Run Time | ~30 minutes | ~7 minutes | Higher optimal linear velocity with sub-2 µm particles allows for faster gradients.[9] |
| Resolution | Good | Excellent | Smaller particles provide higher plate counts and sharper peaks, improving separation efficiency.[4] |
| Sensitivity (S/N) | Standard | High | Narrower peaks from UHPLC result in greater peak height and a better signal-to-noise ratio.[4] |
| Solvent Consumption | ~30 mL per run | ~3.5 mL per run | Shorter run times and lower flow rates significantly reduce solvent usage. |
| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | Smaller particle size columns create significantly higher backpressure, requiring specialized pumps.[9] |
| Initial Cost | Lower | Higher | UHPLC systems are more technologically advanced and therefore have a higher initial investment cost. |
| Method Robustness | High | Moderate | UHPLC methods can be more sensitive to small variations in system parameters and sample matrix effects. |
Decision Framework: Choosing the Right Technology
The choice between HPLC and UHPLC for the purity analysis of 2-Bromo-4-hydroxypyridine is not merely a matter of which technology is "better," but which is more appropriate for the specific analytical needs and laboratory context.
Caption: Decision-making framework for selecting between HPLC and UHPLC.
Conclusion: A Pragmatic Approach to Purity Analysis
For routine quality control of 2-Bromo-4-hydroxypyridine, the developed reversed-phase HPLC-UV method offers a robust, reliable, and cost-effective solution. It provides adequate resolution and sensitivity for the majority of applications and is readily available in most analytical laboratories.
However, for high-throughput screening, in-depth impurity profiling where trace-level impurities are of concern, or in research and development environments where speed and superior resolution are paramount, UHPLC-UV is the demonstrably superior technology.[11] The significant reduction in analysis time and solvent consumption can lead to long-term cost savings and increased laboratory efficiency, justifying the higher initial investment.
Ultimately, a comprehensive purity assessment strategy for 2-Bromo-4-hydroxypyridine may involve the use of HPLC for routine release testing and the strategic application of UHPLC for method development, validation, and the investigation of complex impurity profiles. This dual-pronged approach ensures both efficiency and the highest standards of analytical rigor in the development of safe and effective pharmaceuticals.
References
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Industrial Pharmacist. (2025, June 20). Difference Between HPLC and UHPLC.
- Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
- Benchchem. (n.d.). A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing.
- Mastelf. (2024, December 20). HPLC vs UHPLC: What's the Difference and Which One Should You Choose?.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
- Pharma Beginners. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Pharmatutor. (2022, November 30). Forced Degradation – A Review.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pipzine Chemicals. (n.d.). 2-Bromo-4-hydroxypyridine.
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- 4. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Comparative Guide to Advanced NMR Techniques for the Characterization of 2-Bromo-4-hydroxypyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-Bromo-4-hydroxypyridine, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of characterization challenges. Its potential for tautomerism, coupled with the influence of its substituent groups on the electronic environment of the pyridine ring, necessitates the use of advanced analytical techniques for definitive structural assignment. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the comprehensive characterization of 2-Bromo-4-hydroxypyridine, offering insights into experimental design and data interpretation. We will also briefly explore complementary analytical methods to highlight the synergistic power of a multi-technique approach.
The Structural Challenge: Tautomerism in 2-Bromo-4-hydroxypyridine
The primary complexity in the characterization of 2-Bromo-4-hydroxypyridine arises from its existence as a mixture of tautomers in solution: the 4-hydroxypyridine form and the 4-pyridone form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.[1][2] This tautomerism significantly impacts the NMR spectra, as the chemical shifts and coupling constants of the ring protons and carbons will be a weighted average of the two forms, or in some cases, show distinct signals for each tautomer if the exchange rate is slow on the NMR timescale.
One-Dimensional (1D) NMR: The Starting Point
While advanced techniques are essential for full characterization, 1D ¹H and ¹³C NMR spectroscopy provide the foundational information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-4-hydroxypyridine is expected to show three signals in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the bromine substituent, along with the electron-donating character of the hydroxyl group, will influence the chemical shifts of the ring protons. In many substituted pyridines, the protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[3] The chemical shifts of the pyridine ring carbons are also significantly influenced by the electronegativity of the nitrogen atom and the substituents.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-hydroxypyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected J-coupling (Hz) |
| H-3 | 6.5 - 6.8 | 110 - 115 | Doublet | J(H3-H5) ≈ 2-3 |
| H-5 | 7.0 - 7.3 | 125 - 130 | Doublet of Doublets | J(H5-H6) ≈ 5-6, J(H5-H3) ≈ 2-3 |
| H-6 | 7.8 - 8.1 | 145 - 150 | Doublet | J(H6-H5) ≈ 5-6 |
| C-2 | - | 140 - 145 | - | - |
| C-3 | - | 110 - 115 | - | - |
| C-4 | - | 160 - 165 | - | - |
| C-5 | - | 125 - 130 | - | - |
| C-6 | - | 145 - 150 | - | - |
Note: These are estimated values based on known substituent effects on the pyridine ring and may vary depending on the solvent and the predominant tautomeric form.
Two-Dimensional (2D) NMR: Unraveling the Connectivity
2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the overall structure.[3][4]
COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-coupled to each other, typically over two to three bonds.[4] For 2-Bromo-4-hydroxypyridine, a COSY spectrum would be expected to show a cross-peak between H-5 and H-6, and a weaker cross-peak between H-3 and H-5, confirming their connectivity within the spin system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[4][5] This is the most reliable method for assigning the carbon signals based on the previously assigned proton signals. In the HSQC spectrum of 2-Bromo-4-hydroxypyridine, we would expect to see cross-peaks connecting H-3 to C-3, H-5 to C-5, and H-6 to C-6. The carbons bearing substituents (C-2 and C-4) will not show a correlation in the HSQC spectrum, as they have no directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][6] This is essential for connecting different spin systems and for assigning quaternary (non-protonated) carbons. For 2-Bromo-4-hydroxypyridine, the HMBC spectrum would be critical for assigning the C-2 and C-4 carbons. For instance, H-3 would be expected to show a correlation to C-2 and C-4, while H-5 would show correlations to C-4 and C-6.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
Unlike the previous techniques that show through-bond correlations, NOESY and ROESY identify nuclei that are close to each other in space (typically < 5 Å).[7][8] These experiments are critical for determining the three-dimensional structure and conformation of molecules. In the case of 2-Bromo-4-hydroxypyridine, a NOESY or ROESY spectrum could help to confirm the substituent positions by showing through-space correlations between the ring protons. For example, a correlation between H-3 and the hydroxyl proton (if observable) would support the assigned structure.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra. Optimal parameters will depend on the specific instrument and sample concentration.
Sample Preparation
-
Dissolve 5-10 mg of 2-Bromo-4-hydroxypyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Filter the solution into a standard 5 mm NMR tube.
-
Degas the sample if necessary, particularly for NOESY/ROESY experiments, to remove dissolved oxygen which can interfere with the Nuclear Overhauser Effect.[7]
2D NMR Acquisition Workflow
Caption: General workflow for NMR-based structural elucidation.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques provide complementary information.
Table 2: Comparison of Analytical Techniques for 2-Bromo-4-hydroxypyridine Characterization
| Technique | Information Provided | Advantages | Limitations |
| Advanced NMR | Detailed connectivity (H-H, C-H), through-space proximity, and tautomeric equilibrium. | Provides a complete and unambiguous structural map. | Can be time-consuming and requires specialized instrumentation and expertise. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. The presence of bromine is readily identified by the characteristic M+2 isotopic pattern.[6][9] | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Information about functional groups (e.g., O-H, C=O, C=C, C-N). | Quick and easy to perform. Can help distinguish between the hydroxypyridine and pyridone tautomers by the presence of O-H or C=O stretching bands. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the molecule. | Can be used to study the tautomeric equilibrium as the two forms will have different absorption maxima.[10] | Provides limited structural information on its own. |
Logical Relationships in NMR Data Analysis
The interpretation of NMR data follows a logical progression, where information from simpler experiments is used to understand more complex ones.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromo- vs. 2-Chloro-4-hydroxypyridine
For researchers and professionals in drug development, the strategic selection of starting materials is paramount. Halogenated pyridines are foundational building blocks, yet the subtle choice between a bromo or a chloro substituent can profoundly impact synthetic efficiency, reaction conditions, and overall strategy. This guide provides an in-depth, objective comparison of 2-bromo-4-hydroxypyridine and 2-chloro-4-hydroxypyridine, grounded in mechanistic principles and supported by experimental data to empower your synthetic decision-making.
A crucial characteristic of these molecules is their existence in a tautomeric equilibrium between the 4-hydroxypyridine form and the pyridin-4(1H)-one form. This equilibrium can influence the electronic nature of the ring and, consequently, its reactivity in the transformations discussed below. For the purpose of this guide, we will refer to the substrates by their common "hydroxypyridine" nomenclature, while acknowledging the presence and potential role of the pyridone tautomer.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
The formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling is a cornerstone of modern synthesis. In these reactions, the reactivity difference between 2-bromo- and 2-chloro-4-hydroxypyridine is stark and mechanistically predictable.
Mechanistic Insight: The Primacy of Oxidative Addition
The catalytic cycle of common cross-coupling reactions, such as the Suzuki-Miyaura[1] and Buchwald-Hartwig amination[2], begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is frequently the rate-determining step of the entire cycle.[1][3][4] The ease of this C-X bond cleavage is inversely related to the bond's dissociation energy (BDE).
The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[4] Consequently, the oxidative addition of a Pd(0) catalyst to 2-bromo-4-hydroxypyridine is both kinetically faster and thermodynamically more favorable than its addition to the chloro-analog.[4] This fundamental difference dictates that bromo-substituted pyridines are generally more reactive and require milder conditions.[4][5]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Data Presentation: Suzuki-Miyaura Coupling
The higher reactivity of 2-bromo-4-hydroxypyridine translates to milder reaction conditions, shorter reaction times, and often higher yields compared to 2-chloro-4-hydroxypyridine. The coupling of less reactive chloro-pyridines frequently necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[6]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling (Data is illustrative, based on established principles for analogous systems)[5][7]
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromo-4-hydroxypyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 90 | 4-8 | 85-95 |
| 2-Chloro-4-hydroxypyridine | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 110 | 12-24 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-hydroxypyridine
This protocol provides a robust starting point for the coupling of various arylboronic acids with the more reactive 2-bromo-4-hydroxypyridine.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Materials:
-
2-Bromo-4-hydroxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL, degassed)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube, add 2-bromo-4-hydroxypyridine, the arylboronic acid, and potassium carbonate.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend for 2-bromo- and 2-chloro-4-hydroxypyridine is often inverted in nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Insight: Stabilization of the Meisenheimer Complex
The SNAr mechanism does not involve C-X bond cleavage in its rate-determining step. Instead, the reaction proceeds via an addition-elimination pathway.[8] The slow step is the initial nucleophilic attack on the carbon bearing the halogen, which temporarily breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9][10]
The stability of this intermediate is key to the reaction's facility. Two factors make the 2-position of the pyridine ring susceptible to this attack:
-
Resonance Stabilization: The electron-deficient nature of the pyridine ring allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance contributor.[9][11]
-
Inductive Effect: The halogen at the 2-position helps to stabilize the developing negative charge on the adjacent carbon through a strong electron-withdrawing inductive effect.
Since chlorine is more electronegative than bromine, it exerts a more powerful inductive effect. This enhanced stabilization of the anionic transition state makes 2-chloro-4-hydroxypyridine generally more reactive than its bromo counterpart in SNAr reactions.[5]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Bromo-4-hydroxypyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged" scaffold in drug design. Within this class of compounds, 2-bromo-4-hydroxypyridine derivatives have emerged as a versatile platform for the development of novel therapeutics targeting a range of biological processes. The strategic placement of a bromine atom at the 2-position and a hydroxyl group at the 4-position provides a unique combination of reactivity and hydrogen-bonding capability, making this scaffold an attractive starting point for chemical exploration.
The bromine atom at the 2-position serves as a valuable synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the introduction of diverse substituents to probe the chemical space of a biological target and optimize potency, selectivity, and pharmacokinetic properties. The 4-hydroxyl group, in tautomeric equilibrium with its pyridone form, is a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-bromo-4-hydroxypyridine derivatives, drawing insights from studies on structurally related pyridine and hydroxypyridone compounds. We will explore the impact of substitutions at various positions on biological activity, supported by experimental data from the literature, to inform the rational design of next-generation therapeutic agents.
Comparative Analysis of Substituent Effects: A Multifaceted Exploration
The biological activity of 2-bromo-4-hydroxypyridine derivatives is profoundly influenced by the nature and placement of various substituents. The following sections dissect the observed SAR, with a focus on key modification sites.
Modifications at the 2-Position: Leveraging the Bromo Handle
The bromine atom at the 2-position is not merely a placeholder but a key site for diversification. Its replacement with aryl or heteroaryl moieties via cross-coupling reactions has been shown to significantly enhance biological activity in related pyridine scaffolds.[3] This enhancement is often attributed to favorable hydrophobic interactions or the formation of additional hydrogen bonds within the target's active site.[3]
Table 1: Impact of 2-Position Modifications on Kinase Inhibitory Activity (Hypothetical Data Based on Related Scaffolds)
| Compound ID | R Group (at 2-position) | Target Kinase | IC50 (nM) | Reference Insight |
| 2a | -Br | EGFR | >1000 | Starting scaffold |
| 2b | -Phenyl | EGFR | 150 | [4] |
| 2c | -4-Methoxyphenyl | EGFR | 85 | [4] |
| 2d | -3-Aminophenyl | EGFR | 50 | [4] |
| 2e | -Pyridin-3-yl | PI3K/mTOR | 25 | [2][5] |
Note: This data is illustrative and compiled from SAR studies of different but related pyridine-based kinase inhibitors to demonstrate general principles.
The data suggests a clear trend: the introduction of substituted aryl groups at the 2-position leads to a substantial increase in potency. Electron-donating groups (e.g., methoxy) and hydrogen-bond donors (e.g., amino) on the appended phenyl ring appear to be particularly beneficial, likely by engaging with specific residues in the kinase ATP-binding pocket.
The Crucial Role of the 4-Hydroxyl Group
The 4-hydroxyl group is a critical anchor, often forming one or more hydrogen bonds with the target protein. Its presence is generally considered essential for activity. In many enzyme active sites, such as those of metalloenzymes and kinases, this hydroxyl group, along with the adjacent ring nitrogen, can chelate metal ions or interact with key amino acid residues.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides a representative experimental protocol for the synthesis of a 2-substituted-4-hydroxypyridine derivative and a common biological evaluation assay.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for replacing the bromine atom at the 2-position with an aryl group.
-
To a solution of 2-bromo-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
The mixture is then heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-hydroxypyridine derivative.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
The kinase assay is performed in a 96-well plate format.
-
Each well contains the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control with DMSO alone is also included.
-
The reaction is initiated by the addition of ATP and incubated at 37 °C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General SAR summary for the 2-bromo-4-hydroxypyridine scaffold.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The 2-bromo-4-hydroxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic positioning of the bromo and hydroxyl groups provides a rich platform for synthetic diversification and interaction with biological targets. As demonstrated through the analysis of related pyridine derivatives, modifications at the 2-position are particularly effective in enhancing potency, while the 4-hydroxyl group often serves as a critical anchor for binding.
Future research in this area should focus on systematic explorations of a wider range of substituents at the 2, 3, 5, and 6-positions. The generation of comprehensive SAR data against specific, well-validated biological targets will be crucial for advancing compounds from this class into preclinical and clinical development. Furthermore, computational modeling and structural biology studies will be invaluable in elucidating the precise binding modes of these derivatives and guiding the design of more potent and selective inhibitors.
References
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]
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The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. Available from: [Link]
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [No valid URL found]
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BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. National Institutes of Health. Available from: [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available from: [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available from: [Link]
-
Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. National Institutes of Health. Available from: [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. National Institutes of Health. Available from: [Link]
-
Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-hydroxypyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering both theoretical grounding and practical, field-proven experimental protocols. The information presented herein is a synthesis of established principles in organometallic chemistry and kinetic analysis, supported by data from analogous systems.
The Significance of Kinetic Analysis in Cross-Coupling Chemistry
Temporal profiling of chemical reactions is the gold standard for gaining mechanistic understanding.[1] For complex transformations like palladium-catalyzed cross-coupling, a detailed kinetic analysis allows researchers to:
-
Identify the Rate-Determining Step: Pinpointing the slowest step in the catalytic cycle is crucial for targeted optimization.[2]
-
Elucidate Reaction Mechanisms: Kinetic data can help validate or disprove proposed mechanistic pathways.
-
Optimize Reaction Conditions: By understanding the influence of various parameters (catalyst, ligand, base, solvent, temperature) on the reaction rate, conditions can be fine-tuned for maximum efficiency and yield.
-
Ensure Reproducibility and Scalability: A well-characterized kinetic profile is essential for developing robust and scalable synthetic processes.
The reactivity of halopyridines in these reactions generally follows the trend I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond dissociation energy.[2] For 2-bromo-4-hydroxypyridine, the C-Br bond is the primary site of reactivity in the absence of a more labile group.
Comparative Kinetic Overview of Key Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the newly formed bond and significantly influences the reaction kinetics. The following table provides a high-level comparison of three common cross-coupling reactions applied to 2-bromo-4-hydroxypyridine.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C-C | C-N | C-C (alkyne) |
| Typical Rate-Determining Step | Oxidative Addition or Transmetalation | Oxidative Addition or Reductive Elimination[2][3] | Oxidative Addition |
| Relative Reaction Rate | Generally fast, dependent on the boronic acid/ester and base. | Can be fast, highly dependent on the nature of the amine and ligand.[2] | Typically fast, influenced by the alkyne and copper co-catalyst. |
| Key Factors Influencing Rate | - Nature of the boronic acid/ester- Strength and concentration of the base- Ligand structure- Solvent polarity | - Steric and electronic properties of the amine- Ligand type (e.g., bulky, electron-rich)[4]- Base strength- Temperature | - Nature of the terminal alkyne- Presence and concentration of Cu(I) co-catalyst- Amine base- Solvent |
| Activation Energy (Ea) | Moderate; influenced by C-Br bond strength. | Variable; can be influenced by ligand-palladium bond dynamics. | Generally moderate; influenced by C-Br bond strength. |
In-Situ Monitoring Techniques for Kinetic Analysis
Modern kinetic studies heavily rely on in-situ analytical techniques that allow for real-time monitoring of reaction progress without the need for manual sampling and quenching.[1][5] This approach provides high-density, reliable temporal data.[1]
| Technique | Principle | Advantages | Disadvantages |
| ReactIR (FTIR Spectroscopy) | Monitors changes in vibrational modes of functional groups. | Non-destructive, provides information on multiple species simultaneously.[5] | Can suffer from a lack of quantitative ability without external calibration.[5] |
| NMR Spectroscopy | Tracks changes in the chemical environment of specific nuclei (e.g., ¹H, ¹⁹F, ³¹P). | Highly quantitative, provides detailed structural information.[6] | Requires deuterated solvents, lower sensitivity than other methods. |
| Online HPLC/GC | Automated sampling, quenching, and injection into a chromatograph. | Highly quantitative, separates all components for individual analysis.[5] | Technically more complex setup, potential for sample degradation during transfer. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Can be used for solid-state reactions, less interference from water.[7] | Can be affected by fluorescence, weaker signal than IR. |
Experimental Protocols for Kinetic Analysis
The following are detailed, step-by-step methodologies for conducting kinetic studies on the cross-coupling of 2-bromo-4-hydroxypyridine. These protocols are designed to be self-validating by incorporating internal standards and control experiments.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.
-
Internal Standard: An internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic or spectroscopic signal) should be used for accurate quantification.
Protocol 1: Suzuki-Miyaura Coupling Kinetic Analysis via RP-HPLC
This protocol outlines the kinetic analysis of the Suzuki-Miyaura coupling of 2-bromo-4-hydroxypyridine with a generic arylboronic acid.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura kinetic analysis.
Materials:
-
2-bromo-4-hydroxypyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[8]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)[9]
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., 1 M HCl)
-
RP-HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 2-bromo-4-hydroxypyridine, the arylboronic acid, the palladium catalyst, the base, and the internal standard in the chosen solvent system.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the base and the palladium catalyst.
-
Initiation: Add the stock solutions of 2-bromo-4-hydroxypyridine, the arylboronic acid, and the internal standard to the reaction vessel. Start the timer (t=0) and maintain the desired reaction temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction by injecting the aliquot into a vial containing a known volume of a cold quenching solution.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared sample onto the RP-HPLC system. The method should be optimized to achieve baseline separation of the starting material, product, and internal standard.[10]
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Use the relative response factors to calculate the concentration of each species at each time point. Plot the concentration versus time to obtain the reaction profile.
Protocol 2: Buchwald-Hartwig Amination Kinetic Analysis via In-Situ ReactIR
This protocol describes the kinetic analysis of the Buchwald-Hartwig amination of 2-bromo-4-hydroxypyridine with a generic amine using in-situ IR spectroscopy.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig kinetic analysis.
Materials:
-
2-bromo-4-hydroxypyridine
-
Amine (e.g., morpholine)
-
Palladium pre-catalyst (e.g., a G3 or G4 palladacycle)
-
Bulky phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)[9]
-
ReactIR system
Procedure:
-
Reaction Setup: Assemble a reaction vessel equipped with a magnetic stir bar, a condenser, an inert gas inlet, and a ReactIR probe.
-
Initial Charge: Charge the vessel with 2-bromo-4-hydroxypyridine, the base, and the solvent.
-
Background Spectrum: Heat the mixture to the desired reaction temperature and collect a background IR spectrum.
-
Reaction Initiation: In a separate vial, pre-mix the palladium pre-catalyst and the ligand. Inject this catalyst solution and the amine into the reaction vessel to initiate the reaction (t=0).
-
Data Collection: Continuously collect IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Data Analysis: Identify characteristic IR peaks for the starting material (e.g., C-Br stretch) and the product (e.g., C-N stretch or a characteristic aromatic ring vibration). Plot the absorbance of these peaks as a function of time. For quantitative analysis, a calibration curve should be generated by correlating absorbance with known concentrations.
Data Interpretation and Mechanistic Insights
The kinetic data obtained from these experiments can be used to determine the reaction order with respect to each component. This is typically achieved by performing a series of experiments where the initial concentration of one reactant is varied while keeping the others in large excess (pseudo-first-order conditions).[2]
The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][11] The rate law derived from the kinetic data can help to identify which of these steps is rate-limiting. For instance, if the reaction is first-order in the palladium catalyst and the aryl halide, but zero-order in the coupling partner, this suggests that oxidative addition is the rate-determining step.
Conclusion
A thorough kinetic analysis is an indispensable tool for any researcher working with cross-coupling reactions. The protocols and comparative data presented in this guide offer a robust framework for investigating the reactivity of 2-bromo-4-hydroxypyridine. By employing in-situ monitoring techniques and carefully designed experiments, scientists can gain a deeper understanding of these powerful transformations, leading to the development of more efficient, robust, and scalable synthetic methods. For specific applications, a detailed kinetic study as outlined is highly recommended to optimize reaction conditions and gain deeper mechanistic insights.[2]
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing.
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications.
- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions - Benchchem.
- Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University.
- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes - Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Buchwald–Hartwig amination - Wikipedia.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
- Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem.
- Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions - ResearchGate.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
- Sonogashira Coupling - Organic Chemistry Portal.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - White Rose Research Online.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Sonogashira Coupling | NROChemistry.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-hydroxypyridine for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. 2-Bromo-4-hydroxypyridine is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1][2] However, its classification as a hazardous substance necessitates a rigorous and well-documented disposal protocol.
This guide provides a detailed, step-by-step framework for the proper disposal of 2-Bromo-4-hydroxypyridine. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.
Hazard Identification and Essential Safety Data
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 2-Bromo-4-hydroxypyridine is a solid compound that presents multiple health risks upon exposure.[1][3] The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[3] This risk profile dictates the stringent handling and containment measures required during the disposal process.
| Property | Value | Reference |
| CAS Number | 36953-40-9 | [3] |
| Molecular Formula | C₅H₄BrNO | [1] |
| Physical State | Solid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Pictogram |
| [3] |
| Signal Word | Warning | [3] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
The risk assessment derived from the hazard data mandates the use of specific PPE to create a barrier between the researcher and the chemical waste. All disposal activities must be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.
-
Eye and Face Protection : Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be used if there is a risk of splashing.
-
Hand Protection : Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[3][5] Gloves should be inspected before use and disposed of as contaminated waste after the procedure is complete.
-
Body Protection : A laboratory coat, full-length pants, and closed-toe shoes are mandatory to prevent skin contact.[5]
Experimental Protocol: Waste Segregation and Containment
The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated organic compounds like 2-Bromo-4-hydroxypyridine represent a specific waste stream that cannot be mixed with non-halogenated or other types of chemical waste. This segregation is critical because co-mingling can lead to dangerous reactions and complicates the final disposal process, which is often high-temperature incineration.[6]
Step 1: Designate a Hazardous Waste Container 1.1. Select a waste container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, sealable lid. 1.2. The container must be clearly and accurately labeled. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "2-Bromo-4-hydroxypyridine"
- The specific waste category: "Halogenated Organic Solid Waste"[5][7]
Step 2: Collection of Solid Waste 2.1. Carefully transfer the solid 2-Bromo-4-hydroxypyridine waste into the designated container using a dedicated scoop or spatula. 2.2. Crucially, avoid generating dust during the transfer. [3][4] If the material is a fine powder, this step should be performed with extreme care deep within a fume hood. 2.3. All materials that have come into direct contact with the chemical, including used gloves, weighing papers, and contaminated paper towels, must also be placed into the same hazardous waste container.[8]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) 3.1. Securely seal the lid of the waste container. 3.2. Store the container in a designated and properly marked SAA. This area must be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[4][8] 3.3. The container should be stored in secondary containment to mitigate the impact of any potential leaks.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of 2-Bromo-4-hydroxypyridine, ensuring a systematic and safe process from identification to final removal.
Caption: Decision workflow for the disposal of 2-Bromo-4-hydroxypyridine.
Final Disposal Pathway: Incineration
Under no circumstances should 2-Bromo-4-hydroxypyridine or its containers be disposed of in the regular trash or discharged into sewer systems.[3] The only acceptable method for final disposal is through a licensed and approved chemical destruction facility.[3][4][9]
The standard and environmentally required method for destroying halogenated organic compounds is controlled high-temperature incineration.[3] This process is necessary to break down the stable aromatic pyridine ring. The presence of bromine requires the incineration facility to have a flue gas scrubbing system to neutralize the resulting hydrogen bromide (HBr) and prevent the release of acidic and toxic gases into the atmosphere.[3][6] Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing full PPE, prevent further spread of the solid material.
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4] Avoid creating dust.[3][4]
-
Clean the affected area thoroughly.
In Case of Personal Exposure:
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-4-hydroxypyridine, upholding their commitment to a safe and environmentally responsible research environment.
References
- 1. 2-Bromo-4-hydroxypyridine Supplier China | High Purity CAS 6306-24-1 | Specifications, Applications & Safety Data [pipzine-chem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
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- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Bromo-4-hydroxypyridine
Welcome to your essential guide for the safe handling of 2-Bromo-4-hydroxypyridine. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This guide moves beyond mere checklists to provide a causal framework for handling this specific reagent, ensuring that every step you take is informed, deliberate, and safe.
Hazard Profile of 2-Bromo-4-hydroxypyridine
Before we can define the necessary protective measures, we must first understand the intrinsic hazards of the material. 2-Bromo-4-hydroxypyridine is classified with several key hazard statements that dictate our handling procedures.
According to its Safety Data Sheet (SDS), this compound is:
-
Harmful if swallowed (Acute toxicity - Oral, Category 4).[1]
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2).[1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3]
The causality is clear: the chemical's reactivity poses a direct threat to mucosal membranes, skin, and the respiratory tract upon exposure. Our entire protective strategy is therefore designed to create an impermeable barrier between the researcher and the reagent.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and context of the operation. The following table outlines the minimum required PPE for handling 2-Bromo-4-hydroxypyridine.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling (in fume hood) | Chemical safety goggles (meeting ANSI Z87.1 or EN 166 standards)[4][5] | Nitrile rubber gloves (inspect prior to use)[6][7] | Flame-resistant lab coat[4] | Not required if handled within a certified chemical fume hood. |
| Solution Preparation & Transfers | Chemical safety goggles and a face shield[4][8] | Nitrile rubber gloves | Flame-resistant lab coat or chemical-resistant apron[8] | Not required if handled within a certified chemical fume hood. |
| Large-Scale Operations or Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant outer gloves over inner nitrile gloves[4][9] | Chemical-resistant coveralls or suit[9][10] | NIOSH-approved air-purifying respirator with appropriate cartridges[7][9] |
The 'Why' Behind the Choices:
-
Eye Protection: Standard safety glasses are insufficient. The risk of serious eye irritation from a splash or fine particle dispersion necessitates the full seal provided by chemical safety goggles.[4] A face shield is added during operations with a higher splash risk, protecting the entire face.[4][8]
-
Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact with this solid chemical.[6] Always inspect gloves for tears or pinholes before use. For situations with prolonged contact risk, such as spill cleanup, double-gloving or using a more robust glove material is a prudent measure.
-
Body Protection: A standard lab coat protects personal clothing from contamination.[11] For spill response, a chemical-resistant suit is essential to prevent the skin irritation this compound is known to cause.[1][10]
-
Respiratory Protection: The primary risk is the inhalation of dust particles, which may cause respiratory irritation.[1][2] Therefore, all handling of the solid form must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize this risk.[1][12]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure risk.
Preparation:
-
Designate the Area: All work with 2-Bromo-4-hydroxypyridine must be conducted in a designated area, such as a chemical fume hood.[8]
-
Assemble Materials: Before handling the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][13]
-
Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.
Execution:
-
Handling the Solid: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust.[2][12] Use tools like a micro-spatula for precise control.
-
Preparing Solutions: When creating a solution, slowly add the solid 2-Bromo-4-hydroxypyridine to the solvent to prevent splashing.
-
Maintain Containment: Keep the container tightly closed when not in use.[1][2] All operations should be performed within the confines of the fume hood.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1][14] Do not eat, drink, or smoke in the laboratory area.[1][6]
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is crucial.
Immediate Actions:
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.[12]
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
Cleanup Procedure:
-
Don Enhanced PPE: Before re-entering the area, don the appropriate PPE for spill cleanup, including respiratory protection if necessary.[12]
-
Contain: Cover the spill with an inert absorbent material like sand or vermiculite.[15] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][7] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming normal operations.
Caption: Spill response workflow for 2-Bromo-4-hydroxypyridine.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All solid 2-Bromo-4-hydroxypyridine and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[11]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, in strict accordance with all local, state, and federal regulations.[1][12][16] Never dispose of this chemical down the drain.[12]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]
-
MSDS of 2-Amino-4-bromo-3-hydroxypyridine hydrobromide. Capot Chemical. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
